(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
Descripción
BenchChem offers high-quality (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C6H9FO2 |
|---|---|
Peso molecular |
132.13 g/mol |
Nombre IUPAC |
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-2-6(5(8)9)3-4(6)7/h4H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
Clave InChI |
XUWLDAPAGCAOMG-INEUFUBQSA-N |
SMILES isomérico |
CC[C@]1(C[C@H]1F)C(=O)O |
SMILES canónico |
CCC1(CC1F)C(=O)O |
Origen del producto |
United States |
An In-depth Technical Guide on the Mechanism of Action of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid in Drug Discovery
Disclaimer: The specific molecule, (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, is not extensively documented in publicly available scientific literature. Therefore, this guide will focus on the well-established principles of medicinal chemistry and the known roles of its core structural motifs—the fluorinated cyclopropane and the carboxylic acid—to elucidate its probable mechanism of action and its significance in drug discovery. This approach provides a robust and scientifically grounded framework for understanding compounds of this class.
Executive Summary
The strategic incorporation of small, strained ring systems and fluorine atoms into drug candidates represents a cornerstone of modern medicinal chemistry. The (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid scaffold integrates several key features designed to enhance pharmacological properties. This guide deconstructs the constituent parts of the molecule to project its likely mechanism of action, focusing on its role as a potential enzyme inhibitor and the influence of its stereochemistry and fluorination on target binding, metabolic stability, and overall pharmacokinetic profile. We will explore the causal relationships behind the experimental strategies used to validate such mechanisms, providing a comprehensive technical overview for researchers in the field.
The Strategic Value of the Fluorinated Cyclopropane Carboxylic Acid Motif
The molecule is a chiral, monofluorinated, ethyl-substituted cyclopropane with a carboxylic acid group. Each of these features is introduced with a specific therapeutic purpose in mind.
The Cyclopropane Ring: A Conformational Lock
The cyclopropane ring is a "conformationally restricted" analogue of a propane or isobutyl group. Its rigid, three-membered ring structure significantly limits the number of possible shapes the molecule can adopt. This is a deliberate design choice to pre-organize the molecule into a "bioactive conformation"—the specific three-dimensional arrangement required for optimal binding to a biological target, such as the active site of an enzyme.[1][2] This can lead to a significant increase in binding affinity and potency.[2]
The Carboxylic Acid: The Anchor and the Bioisostere
The carboxylic acid group is a common feature in many drugs, often acting as a key interacting group with a biological target, for instance by forming strong hydrogen bonds or ionic interactions with amino acid residues in an enzyme's active site.[3][4] However, the carboxylic acid moiety can also present challenges, such as poor membrane permeability and rapid metabolism.[3][4][5]
In the context of our target molecule, the cyclopropane ring can be considered a bioisosteric replacement for a larger, more flexible alkyl chain that might otherwise be present in a lead compound. Bioisosterism is a strategy used in drug design to switch atoms or groups of atoms in a molecule for others with similar physical or chemical properties, with the goal of improving the compound's overall therapeutic profile.[3][6]
Fluorine: The Metabolic Shield and Electronic Modulator
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of properties.[7]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes it much more resistant to oxidative metabolism by enzymes such as the cytochrome P450 family.[8][7][9] Placing a fluorine atom at a potential site of metabolism can "shield" the molecule from being broken down, thereby increasing its half-life and bioavailability.[8][9]
-
Altered Physicochemical Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. This can affect the acidity (pKa) of nearby functional groups, such as the carboxylic acid in our target molecule.[10] This modulation of pKa can fine-tune the binding interactions with the target protein.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, which can increase the binding affinity of the drug.[11][12]
The specific stereochemistry of our molecule, (1S,2R), is also crucial. The precise spatial arrangement of the ethyl, fluoro, and carboxylic acid groups will determine how the molecule fits into the binding pocket of its target. Different stereoisomers of a drug can have vastly different biological activities.[13]
Postulated Mechanism of Action: Enzyme Inhibition
Given the presence of the carboxylic acid group and the overall compact, rigid structure, a primary hypothesized mechanism of action for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is enzyme inhibition .[1][14] Many enzymes recognize and process substrates containing carboxylic acids. Our molecule could act as a competitive inhibitor, binding to the active site of such an enzyme and preventing the natural substrate from binding.
The strained cyclopropane ring itself can be a reactive species.[2][14] In some cases, the ring can be opened by the enzyme, leading to the formation of a covalent bond between the inhibitor and the enzyme. This would result in irreversible inhibition, which can be a desirable property for certain therapeutic applications.
A potential class of targets for this molecule could be enzymes involved in fatty acid metabolism or amino acid metabolism, where cyclopropane-containing molecules have shown activity.[14][15] For instance, derivatives of 1-aminocyclopropane-1-carboxylic acid are known to be involved in ethylene biosynthesis in plants and can interact with enzymes in that pathway.[1][16]
Elucidating the Mechanism of Action: A Step-by-Step Experimental Workflow
To validate the hypothesized mechanism of action, a structured experimental cascade would be employed.
Step 1: Target Identification and Initial Screening
The first step is to identify the potential biological target(s) of the compound. This can be achieved through a variety of methods, including:
-
Phenotypic Screening: Testing the compound in cell-based assays that represent a particular disease state to observe its effect.
-
Target-Based Screening: Screening the compound against a panel of known enzymes, particularly those that process carboxylic acids.
-
Computational Docking: Using computer models of enzyme active sites to predict whether the compound is likely to bind.
Step 2: In Vitro Enzyme Inhibition Assays
Once a putative target enzyme has been identified, the next step is to quantify the compound's inhibitory activity using in vitro assays.
4.2.1 Protocol: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
-
Prepare Reagents:
-
Purified target enzyme.
-
Enzyme substrate.
-
A buffer solution to maintain optimal pH and ionic strength.
-
A detection reagent that produces a measurable signal (e.g., colorimetric, fluorescent) upon substrate turnover.
-
A stock solution of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the buffer, enzyme, and varying concentrations of the inhibitor.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
-
Signal Detection:
-
Stop the reaction (if necessary).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| Enzyme | The purified target enzyme. |
| Substrate | The natural substrate of the enzyme. |
| Inhibitor | (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid. |
| Concentrations | A serial dilution of the inhibitor, typically spanning several orders of magnitude. |
| Readout | A measurable signal that is proportional to enzyme activity. |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. |
Step 3: Cell-Based Functional Assays
To confirm that the compound is active in a more biologically relevant context, cell-based assays are performed. These assays measure the functional consequences of inhibiting the target enzyme in living cells.
Step 4: Structural Biology Studies
To understand how the compound binds to its target at the atomic level, structural biology techniques such as X-ray crystallography or cryo-electron microscopy can be used. These techniques can provide a detailed 3D picture of the inhibitor bound in the active site of the enzyme, revealing the key interactions that are responsible for its potency and selectivity.
Step 5: Pharmacokinetic and In Vivo Efficacy Studies
The final step is to evaluate the compound's drug-like properties in animal models. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in a disease model.
Visualizing the Concepts
Diagram: Postulated Mechanism of Enzyme Inhibition
Caption: Competitive inhibition of a target enzyme.
Diagram: Experimental Workflow for Mechanism of Action Elucidation
Caption: A typical workflow for characterizing a novel compound.
Conclusion
While specific data on (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is not publicly available, a thorough analysis of its structural components allows for a well-reasoned hypothesis of its mechanism of action. The combination of a conformationally rigid cyclopropane ring, a target-interacting carboxylic acid, and a metabolically shielding fluorine atom points towards its potential as a potent and selective enzyme inhibitor. The experimental workflows outlined in this guide provide a clear path for validating this hypothesis and fully characterizing the therapeutic potential of this and similar molecules in drug discovery.
References
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
- Le Studium. (2018). Fluorine as a key element in modern drug discovery and development.
- Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
- Phelps, M. E. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Mishra, S., et al. (2026).
- Salaün, J., & Baird, M. S. (2000). Cyclopropane Derivatives and their Diverse Biological Activities.
- Regad, L., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(11), 1785-1791.
- BenchChem. (2025). The Rising Potential of Cyclopropane Derivatives in Drug Discovery: A Technical Guide.
- Chemspace. (n.d.). Bioisosteric Replacements.
- Cordero-Vargas, A., et al. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. The Journal of Organic Chemistry, 85(24), 16298-16307.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
- Zhdankin, V. V. (2021). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv.
- de Ruiter, A., & Lensen, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-20.
- Fang, Z., et al. (2019). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif.
- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11846-11858.
- Wang, Y., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2354-2363.
- Mondal, S., & Jemmis, E. D. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747.
- Mondal, S., & Jemmis, E. D. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
- Al-Adilee, K. J., & Al-Juboori, A. A. H. (2022). SYNTHESIS, CHARACTERIZATION AND EVALUTION OF BIOLOGICAL ACTIVITY OF SOME SUBSTITUTED HETROCYCLIC COMPOUNDS AND THEIR METAL(II) C. Journal of Education for Pure Science-Tikrit University, 12(3), 1-13.
- Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
- Sanchez, J. P., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(14), 2041-2047.
- Żołnowska, B., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem-space.com [chem-space.com]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D6RA01711H [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 12. benthamscience.com [benthamscience.com]
- 13. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 15. Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ffhdj.com [ffhdj.com]
Stereochemistry and Conformational Analysis of (1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic Acid: A Technical Guide for Bioisosteric Design
Executive Summary
In the landscape of modern rational drug design, the strategic incorporation of unique structural motifs to fine-tune the physicochemical properties of drug candidates is a cornerstone of lead optimization[1]. The fluorocyclopropane moiety has emerged as a privileged bioisostere, offering a nuanced approach to modulating potency, metabolic stability, and pharmacokinetic profiles[2].
Specifically, (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid represents a highly functionalized, stereochemically dense scaffold. The rigid cyclopropane ring restricts the spatial arrangement of the ethyl and carboxylic acid pharmacophores, while the introduction of the fluorine atom dictates a highly specific conformational preference through stereoelectronic effects[3]. This whitepaper provides an in-depth analysis of its stereochemical architecture, the physical forces governing its conformation, and the analytical methodologies required for its unambiguous characterization.
Stereochemical Architecture and CIP Prioritization
The molecule possesses two contiguous chiral centers at C1 and C2. The absolute configuration (1S, 2R) defines a precise three-dimensional geometry that is critical for receptor binding. To understand the spatial orientation, we must rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules.
Prioritization at C1 (1S Configuration)
The C1 carbon is bonded to four distinct groups: a carboxylic acid (-COOH), the fluorinated C2 carbon (-C2(F)), an ethyl group (-CH₂CH₃), and the unsubstituted C3 ring carbon (-CH₂-).
-
Priority 1: -C2(F, C, H) . The C2 carbon is directly bonded to Fluorine (Atomic Number 9).
-
Priority 2: -COOH (O, O, O) . The carbonyl carbon is bonded to Oxygen (Atomic Number 8). Because 9 > 8, the fluorinated ring carbon takes precedence over the carboxylic acid.
-
Priority 3: -C3(C, H, H) . The C3 ring carbon is bonded back to C2(F).
-
Priority 4: -Ethyl (C, H, H) . The ethyl methylene is bonded to a terminal methyl group (H, H, H). Since C3 is bonded to a carbon bearing a fluorine, it outranks the ethyl group.
Prioritization at C2 (2R Configuration)
The C2 carbon is bonded to:
-
Priority 1: -F (Atomic Number 9).
-
Priority 2: -C1(C, C, C) . C1 is bonded to the oxygen-rich carboxylic acid and the ethyl group.
-
Priority 3: -C3(C, H, H) .
-
Priority 4: -H (Atomic Number 1).
Caption: CIP priority assignments defining the (1S,2R) stereocenters of the molecule.
Conformational Locking via Stereoelectronic Effects
While the cyclopropane ring itself is rigid, the substituents at C1 possess rotational freedom. However, the introduction of the highly electronegative fluorine atom at C2 drastically alters the conformational landscape through a phenomenon known as the Gauche Effect [4].
Causality of the Gauche Effect
Fluorine's high electronegativity creates a strong C-F bond dipole and significantly lowers the energy of the C-F σ∗ antibonding orbital. In (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, hyperconjugation occurs where adjacent electron-rich bonds (such as the σC−C of the ethyl group or the πC=O of the carboxylic acid) donate electron density into this low-lying σC−F∗ orbital[3].
This orbital overlap is geometrically maximized when the donor bond is antiperiplanar to the C-F bond. Consequently, the bulkier substituents are forced into a gauche spatial relationship with the fluorine atom. This stereoelectronic interaction overrides pure steric repulsion, locking the C1 substituents into a highly specific, pre-organized bioactive conformation that minimizes entropic penalties upon target binding[5].
Quantitative Impact on Molecular Properties
| Property | Unsubstituted Cyclopropane Analog | (1S,2R)-Fluorocyclopropane | Mechanistic Impact on Drug Design |
| Conformational Flexibility | Moderate (Free C1 rotation) | Highly Restricted | Pre-organization reduces entropic penalty during target binding. |
| Carboxylic Acid pKa | ~4.8 | ~3.8 - 4.2 | Inductive electron withdrawal by F alters ionization at physiological pH. |
| Lipophilicity (LogP) | Baseline | Increased | Enhanced membrane permeability and altered volume of distribution. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Highly Stable | C-F bond blocks oxidative metabolism and ring-opening pathways. |
Analytical Validation: NMR Spectroscopy Protocol
Determining the exact stereochemistry of fluorocyclopropanes in solution requires a self-validating, multi-nuclear NMR approach. Because conformational averaging can introduce ambiguity, the protocol relies on the direct observation of through-space interactions and scalar couplings involving the ¹⁹F nucleus[6].
Step-by-Step 2D NMR Workflow
Step 1: Sample Preparation and Solvation
-
Action: Dissolve 5-10 mg of the compound in 600 µL of CDCl₃.
-
Causality: CDCl₃ is selected not just for solubility, but because non-polar, non-hydrogen-bonding solvents minimize the disruption of intramolecular dipole-dipole interactions. This preserves the native conformation dictated by the fluorine gauche effect, preventing solvent-induced conformational averaging.
Step 2: 1D Multinuclear Acquisition (¹H, ¹³C, ¹⁹F)
-
Action: Acquire baseline 1D spectra at 298K.
-
Causality: The ¹⁹F nucleus is highly sensitive to its electronic environment. The exact chemical shift (typically between -180 to -210 ppm for fluorocyclopropanes) provides immediate feedback on the shielding effects of the adjacent ethyl and carboxylic acid groups[7].
Step 3: Heteronuclear Overhauser Effect Spectroscopy (¹H-¹⁹F HOESY)
-
Action: Execute a 2D HOESY pulse sequence with a mixing time optimized for small molecules (typically 300-500 ms).
-
Causality: Standard NOESY only correlates protons. Because fluorine has a high gyromagnetic ratio (~94% of ¹H), HOESY allows us to observe through-space magnetization transfer directly between the C2-Fluorine and the C1-Ethyl/C1-COOH protons. A strong cross-peak unambiguously confirms the relative cis/trans spatial arrangement of the substituents across the ring plane[6].
Step 4: ³J_HF Scalar Coupling Analysis
-
Action: Extract the ³J_HF coupling constants from the highly resolved 1D ¹H spectrum or a 2D J-resolved experiment.
-
Causality: The Karplus relationship applies to vicinal H-F couplings. A large ³J_HF (typically 12-25 Hz) indicates a cis relationship between the fluorine and the adjacent ring proton, whereas a smaller coupling (2-12 Hz) indicates a trans relationship. This scalar data mathematically self-validates the spatial data obtained from the HOESY experiment[7].
Caption: Sequential NMR methodology for unambiguous stereochemical assignment.
Applications in Drug Discovery
The (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid motif is primarily utilized as an advanced bioisosteric replacement tool[1].
When lead compounds suffer from poor metabolic stability due to the rapid oxidation of gem-dimethyl or isopropyl groups, replacing these moieties with a fluorocyclopropane ring fundamentally alters the molecule's pharmacokinetic destiny. The rigid cyclopropane ring mimics the steric bulk of the alkyl groups, while the highly stable C-F bond acts as a metabolic shield against Cytochrome P450 enzymes[2]. Furthermore, the specific (1S,2R) stereochemistry ensures that the trajectory of the carboxylic acid—often a critical pharmacophore for binding to target arginines or metal centers—is perfectly maintained, while the ethyl group occupies an adjacent hydrophobic pocket.
Caption: Bioisosteric replacement strategy utilizing fluorocyclopropanes in lead optimization.
References
-
Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PubMed Central (PMC), National Institutes of Health. [Link]
-
Simon, J., et al. "Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox." ACS Omega, 2022.[Link]
-
Al-Maharik, N. "Fluorinated Rings: Conformation and Application." ResearchGate, 2021.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) 19F NMR analyses of some cyclopropane derivatives [academia.edu]
An In-Depth Technical Guide to the Biological Activity of Chiral Fluorinated Cyclopropanes: The Case of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Cyclopropanes in Medicinal Chemistry
The confluence of fluorine chemistry and the unique conformational constraints of the cyclopropane ring has created a powerful toolkit for modern medicinal chemists. Chiral fluorinated cyclopropanes are increasingly recognized as valuable pharmacophores in the design of novel therapeutics.[1][2] The cyclopropane moiety, a three-membered carbocycle, imparts a high degree of rigidity and a unique electronic character to molecules.[1][2] When a fluorine atom is introduced, its high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This strategic incorporation of fluorine can lead to enhanced potency, selectivity, and pharmacokinetic profiles of drug candidates.[4]
This guide will delve into the biological activity of chiral fluorinated cyclopropanes, with a specific focus on (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid as a representative scaffold. We will explore its structural features, potential synthetic routes, likely biological targets, and the methodologies required for its comprehensive evaluation.
The Molecule in Focus: (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
The specific stereochemistry of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, with the trans relationship between the fluorine and the carboxylic acid group, is a critical determinant of its potential biological activity. The ethyl group at the C1 position further defines its steric and lipophilic character.
Physicochemical Properties and Conformational Analysis
The introduction of fluorine significantly alters the electronic properties of the cyclopropane ring.[3] The strong C-F bond can influence the acidity of the carboxylic acid and the overall polarity of the molecule. Understanding the conformational preferences of the cyclopropyl ring and its substituents is crucial for predicting its interaction with a biological target. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the low-energy conformations of such molecules. For instance, the "trans-fluorine effect" has been observed, where the fluorine atom influences the reactivity and conformation of substituents on the opposite side of the ring.[4][5]
Table 1: Predicted Physicochemical Properties of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
| Property | Predicted Value |
| Molecular Formula | C6H9FO2 |
| Molecular Weight | 132.13 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Data predicted using computational models.
Synthetic Strategies for Chiral Fluorinated Cyclopropanecarboxylic Acids
The stereocontrolled synthesis of chiral fluorinated cyclopropanes is a significant challenge in organic chemistry. Several strategies have been developed to access these valuable building blocks with high enantiomeric and diastereomeric purity.
Asymmetric Cyclopropanation
One of the most common approaches is the asymmetric cyclopropanation of alkenes. This can be achieved using chiral catalysts, often based on transition metals like rhodium or copper, to control the stereochemical outcome of the reaction.[6][7][8] For the synthesis of 2-fluorocyclopropanecarboxylic acid derivatives, a rhodium-catalyzed reaction of 1-fluoro-1-(phenylsulfonyl)ethylene with a diazo ester has been shown to be effective, affording the cis isomer with high stereoselectivity.[6][8]
Chemoenzymatic and Biocatalytic Approaches
More recently, biocatalytic methods have emerged as powerful alternatives for the synthesis of chiral cyclopropanes.[9][10][11] Engineered enzymes, such as myoglobin or cytochrome P450 variants, can catalyze cyclopropanation reactions with exceptional levels of stereocontrol, often under mild reaction conditions.[9][10][11] These methods offer a green and efficient route to enantiopure fluorinated cyclopropanes.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic route to (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, starting from a chiral precursor.
Caption: A plausible synthetic pathway to the target molecule.
Potential Biological Targets and Mechanisms of Action
While the specific biological activity of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is not extensively documented in public literature, the structural motif is present in compounds with known biological activities. This allows us to infer potential targets and mechanisms of action.
DNA Gyrase Inhibition
Several potent antibacterial agents of the quinolone class feature a 1-(2-fluorocyclopropyl) substituent.[3][12] These compounds are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and recombination.[3] Structure-activity relationship studies have shown that the cis stereoisomers of these fluorocyclopropyl quinolones are generally more potent against Gram-positive bacteria than their trans counterparts.[3] This highlights the critical role of stereochemistry in the interaction with the enzyme's active site.
Caption: Inhibition of DNA gyrase by fluorocyclopropyl-containing compounds.
Tyrosine Kinase Inhibition
Fluorocyclopropyl analogs of the multi-kinase inhibitor cabozantinib have been synthesized and evaluated for their activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[4][5] These studies revealed that both cis and trans fluorinated analogs are potent inhibitors of c-Met, with the trans diastereomer showing slightly higher activity than the parent drug.[4][5] This suggests that the fluorocyclopropyl moiety can be a valuable component in the design of kinase inhibitors.
Caption: Inhibition of c-Met kinase signaling by fluorocyclopropyl analogs.
Methodologies for Biological Evaluation
To ascertain the biological activity of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, a series of well-defined experimental protocols are necessary.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a target kinase, such as c-Met.[13][14][15][16]
Materials:
-
Recombinant human kinase (e.g., c-Met)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound ((1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid)
-
Kinase-Glo® Max Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the kinase substrate.
-
Assay Plate Setup:
-
Add the diluted test compound to the appropriate wells of the 384-well plate.
-
Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).
-
-
Enzyme Addition: Add the diluted kinase to all wells except the negative controls.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP-containing master mix to all wells.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).
-
Detection:
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® Max reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[3]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound ((1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Structure-Activity Relationships (SAR) of Chiral Fluorinated Cyclopropanes
The biological activity of chiral fluorinated cyclopropanes is highly dependent on their three-dimensional structure. Key SAR considerations include:
-
Stereochemistry: As observed with fluorocyclopropyl quinolones, the relative orientation of the fluorine atom and other substituents on the cyclopropane ring can have a dramatic impact on potency and selectivity.[3] The cis vs. trans relationship is a critical design element.
-
Position of Fluorination: The location of the fluorine atom influences the electronic properties of the molecule and its ability to form key interactions with the target protein, such as hydrogen bonds or halogen bonds.
-
Nature of Substituents: The other substituents on the cyclopropane ring, such as the ethyl and carboxylic acid groups in our molecule of focus, play a crucial role in defining the overall shape, size, and physicochemical properties of the compound, which in turn govern its binding to the target.[17]
Conclusion and Future Perspectives
Chiral fluorinated cyclopropanes, exemplified by (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, represent a promising class of scaffolds for the development of novel therapeutics. Their unique combination of conformational rigidity and the modulating effects of fluorine provides a rich design space for medicinal chemists. While the specific biological profile of the title compound requires experimental elucidation, its structural features suggest potential activity as an enzyme inhibitor, for instance, targeting bacterial DNA gyrase or protein kinases. The synthetic and analytical methodologies outlined in this guide provide a framework for the synthesis and evaluation of this and related compounds. Future research in this area will undoubtedly focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the structure-activity relationships, and the exploration of a wider range of biological targets for this privileged structural motif.
References
-
Atarashi, S., Imamura, M., Kimura, Y., Yoshida, A., & Hayakawa, I. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444–3448. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
-
Investigation of a Highly Selective Asymmetric Synthesis Strategy for cis-2-Fluorocyclopropanecarboxylic Acid: The Key Component of Sitafloxacin. (2024). The Journal of Organic Chemistry. [Link]
-
Vass, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. [Link]
-
Vass, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. PMC. [Link]
-
Inagaki, H., et al. (2003). Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 46(6), 1005–1015. [Link]
-
Investigation of a Highly Selective Asymmetric Synthesis Strategy for cis-2-Fluorocyclopropanecarboxylic Acid: The Key Component of Sitafloxacin. (2024). The Journal of Organic Chemistry. [Link]
-
Lindsay, V. N. G., & Charette, A. B. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
-
Investigation of a Highly Selective Asymmetric Synthesis Strategy for cis-2-Fluorocyclopropanecarboxylic Acid: The Key Component of Sitafloxacin. (2024). The Journal of Organic Chemistry. [Link]
-
BPS Bioscience. (n.d.). Data Sheet - c-Met Kinase Assay Kit. Retrieved from [Link]
-
Taku, K., et al. (2014). Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. ACS Publications. [Link]
-
Pian, J., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Chemistry Portal. [Link]
-
Taku, K., et al. (2014). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. PubMed. [Link]
-
Charette, A. B., & et al. (2009). Enantioselective Synthesis of 1,2,3-Trisubstituted Cyclopropanes Using gem-Dizinc Reagents. Journal of the American Chemical Society. [Link]
- Arnold, J. S., & et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. [Source not further specified].
-
Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (2018). ACS Medicinal Chemistry Letters. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Thomson, C. J., et al. (2018). Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Request PDF. [Link]
-
Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. (2022). MDPI. [Link]
-
Vass, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. [Link]
-
Thomson, C. J., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications. [Link]
- Menis, J., et al. (n.d.). MET inhibition in lung cancer. [Source not further specified].
-
Sakagami, K., et al. (2008). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. PubMed. [Link]
- Novel 2-fluorocyclopropane carboxylic acid synthesis method. (2018).
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]
-
Apelbaum, A., & et al. (1981). Inhibition of the Conversion of 1-Aminocyclopropane-1-carboxylic Acid to Ethylene by Structural Analogs, Inhibitors of Electron Transfer, Uncouplers of Oxidative Phosphorylation, and Free Radical Scavengers. PubMed. [Link]
- Ferreira, P. M. T., & et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
-
cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. [Link]
-
Ferreira, P. M. T., & et al. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]
-
Annunziato, G., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. MDPI. [Link]
-
Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydry. (n.d.). Semantic Scholar. [Link]
-
Enzyme Inhibition. (n.d.). In-vitro In-vivo In-silico Journal. [Link]
- Nonenzymatic, enantioconvergent dynamic kinetic resolution (DKR) of racemic 2-(1H-Pyrrol-1-yl)alkanoic acids as α-amino acid equivalents. (2022). [Source not further specified].
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex [organic-chemistry.org]
- 8. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
The Role of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic Acid in Conformational Restriction: A Technical Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, overcoming the entropic penalty associated with flexible ligands binding to their target receptors is a paramount challenge. Conformational restriction—the strategic rigidification of a molecule to pre-organize it into its bioactive conformation—is a proven tactic to enhance target affinity, selectivity, and metabolic stability 1. Among the most advanced scaffolds used for this purpose is (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid .
This whitepaper provides an in-depth technical analysis of how this specific chiral building block leverages stereoelectronic effects, dipole-dipole interactions, and precise spatial vectoring to lock molecular conformations. Designed for drug development professionals, this guide bridges the gap between theoretical thermodynamics and practical synthetic application, particularly in the development of advanced modalities like Proteolysis Targeting Chimeras (PROTACs) and allosteric modulators.
The Thermodynamic Imperative and the Fluorocyclopropane Pharmacophore
When a highly flexible molecule binds to a protein target, the "freezing" of its rotatable bonds results in a significant loss of conformational entropy ( −TΔS ). By incorporating a rigid cyclopropane ring, medicinal chemists can pre-organize the ligand, minimizing this entropic loss and driving a more favorable Gibbs free energy of binding ( ΔG ).
The addition of a fluorine atom to the cyclopropane ring introduces profound stereoelectronic consequences. The highly polar C–F bond alters the overall polarity of the framework without adding the massive steric bulk associated with larger halogens or alkyl groups 2. Furthermore, the spatial arrangement of the C–F bond relative to adjacent carbonyl or amide groups can induce a "trans-fluorine effect," where dipole-dipole repulsion or intramolecular hydrogen bonding dictates the preferred rotameric state of the molecule 3.
Figure 1: Logical flow of conformational restriction using fluorocyclopropane scaffolds.
Structural Anatomy of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
The unique efficacy of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid lies in its precise three-dimensional architecture:
-
The Cyclopropane Core: Prevents ring interconversion and restricts the dihedral angles ( ϕ,ψ ) of attached pharmacophores, acting as a rigid spacer.
-
The (1S,2R) Stereochemistry: Fixes the relative vectors of the substituents. The cis/trans relationship between the fluorine atom at C2 and the carboxylic acid/ethyl group at C1 is absolute, ensuring predictable trajectory mapping during structure-based drug design.
-
The Ethyl Group (C1): Provides a specific lipophilic vector designed to occupy shallow hydrophobic pockets in the target receptor, enhancing Van der Waals interactions.
-
The Fluorine Atom (C2): Beyond modulating lipophilicity, the fluorine atom can engage in through-space scalar coupling and hydrogen-bond-like interactions with adjacent amide protons (e.g., experimentally observed hJH−F≈14 Hz), effectively locking the amide bond in a specific orientation 3.
Quantitative Impact on Physicochemical Properties
| Property | Flexible Precursor | Fluorocyclopropane Analog | Causality / Mechanism |
| Entropic Penalty ( −TΔS ) | High | Low | Dihedral angle locking pre-organizes the ligand into its bioactive conformation. |
| Dipole Moment | Variable | Highly Directional | The polar C–F bond establishes a fixed dipole, enabling specific electrostatic interactions. |
| Metabolic Stability ( Clint ) | Moderate/Poor | Enhanced | Steric shielding by the cyclopropane ring and the strong C–F bond prevents CYP450-mediated oxidation. |
| Lipophilicity (LogP) | Baseline | Modulated | The ethyl group provides a lipophilic vector, while fluorine lowers the basicity of nearby amines. |
Applications in Advanced Modalities
PROTACs and Targeted Protein Degradation
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding ligand and the E3 ligase-recruiting ligand must maintain a specific trajectory to enable cooperative ternary complex formation. Fluorocyclopropane-carboxylic acids have been successfully integrated into highly potent PROTACs, such as VHL-recruiting LRRK2 degraders (e.g., XL01126) 4. The rigidification provided by this moiety restricts the conformational ensemble of the PROTAC, reducing the entropic cost of forming the target-PROTAC-E3 ligase ternary complex, thereby accelerating degradation kinetics.
Peptidomimetics and GPCR Modulators
When incorporated into peptide backbones (e.g., as proline analogs), fluorocyclopropanes force the peptide into specific secondary structures, such as inverse γ -turns or type β VIa1 turns, drastically increasing proteolytic stability and receptor subtype selectivity 5.
Experimental Methodologies & Self-Validating Protocols
To successfully leverage (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, precise synthetic and analytical workflows are required. The following protocols establish a self-validating system to ensure both chemical integrity and conformational success.
Figure 2: Standard experimental workflow for the incorporation and validation of the fluorocyclopropane.
Protocol 1: Stereoretentive Amide Coupling
Objective: To covalently link the carboxylic acid to a target amine without epimerizing the sensitive (1S,2R) stereocenters.
-
Activation: Dissolve (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Causality: HATU is selected over carbodiimides (like EDC) to ensure rapid formation of the active ester, minimizing the lifetime of intermediates prone to base-catalyzed epimerization at C1.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at 0 °C. Stir for 15 minutes.
-
Coupling: Add the target amine (1.0 equiv) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quenching & Extraction: Quench with saturated aqueous NH4Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4 , and concentrate in vacuo.
-
Self-Validation Checkpoint: Perform Chiral HPLC on the crude mixture. The presence of a single peak confirms that the (1S,2R) stereocenter was retained during activation and coupling.
Protocol 2: Conformational Validation via NMR
Objective: To empirically verify that the synthesized molecule has adopted the intended conformation using self-validating NMR techniques.
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 600 μ L of CDCl3 or DMSO−d6 (depending on hydrogen bonding requirements).
-
1D 1 H and 19 F NMR: Acquire standard spectra. Look for the characteristic scalar coupling ( J -coupling) between the amide NH and the fluorine atom. A coupling constant of hJH−F≈14 Hz is indicative of a locked, through-space interaction 3.
-
2D HOESY ( 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy): Run a HOESY experiment with a mixing time of 300–500 ms.
-
Self-Validation Checkpoint: The presence of a strong cross-peak between the amide proton and the 19 F signal definitively proves spatial proximity (< 3.5 Å), validating that the fluorocyclopropane has successfully restricted the molecule into the predicted rotamer.
Table 2: NMR Parameters for Conformational Validation
| NMR Experiment | Target Nuclei | Expected Observation | Structural Implication |
| 1 H- 19 F HOESY | 1 H (Amide NH), 19 F | Strong through-space NOE | Confirms spatial proximity of the cis-amide proton to the fluorine atom. |
| 1 H NMR ( J -coupling) | 1 H (Amide NH), 19 F | hJH−F≈14 Hz | Scalar coupling through space indicates a locked hydrogen-bond-like interaction. |
| 1 H- 13 C HMBC | 1 H (Ethyl CH2 ), 13 C (C1/C2) | Long-range correlation | Verifies the regiochemistry of the ethyl group relative to the cyclopropane core. |
Conclusion
The utilization of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid represents a highly sophisticated approach to conformational restriction. By merging the rigidifying properties of the cyclopropane ring with the stereoelectronic directing power of fluorine and the hydrophobic vectoring of an ethyl group, drug developers can drastically reduce entropic binding penalties. When integrated with rigorous, self-validating synthetic and NMR protocols, this building block serves as a powerful tool for optimizing next-generation therapeutics, from small-molecule inhibitors to complex PROTAC degraders.
References
- Conformational restriction: an effective tactic in 'follow-on'-based drug discovery.Future Medicinal Chemistry.
- trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs.ACS Medicinal Chemistry Letters.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.Beilstein Journal of Organic Chemistry.
- Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox.The Journal of Organic Chemistry (via NIH).
- Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader of Leucine-Rich Repeat Kinase 2.Journal of the American Chemical Society.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic Acid as a Conformationally Restricted Bioisostere for Advanced Drug Design
Abstract In modern medicinal chemistry, the strategic modification of lead compounds to enhance pharmacological properties while minimizing off-target effects and metabolic liabilities is paramount. Bioisosteric replacement is a cornerstone of this process, enabling the fine-tuning of molecular characteristics.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the use of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid as a sophisticated bioisostere. This unique scaffold combines the conformational rigidity of a cyclopropane ring with the powerful electronic and metabolic-shielding effects of fluorine.[3][4] We will explore the scientific rationale for its application, provide detailed synthetic and implementation protocols, and outline a comprehensive workflow for evaluating its impact on a drug candidate's profile.
The Scientific Rationale: Combining Rigidity and Electronegativity
The design of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid as a bioisostere is rooted in addressing common challenges in lead optimization: metabolic instability, suboptimal potency, and conformational ambiguity.
-
The Cyclopropane Scaffold: Cyclopropyl groups are increasingly popular in drug design as they introduce a high degree of sp3 character and conformational restraint into otherwise flexible aliphatic systems.[5] This rigidity can lock a molecule into a more bioactive conformation, improving binding affinity. Furthermore, the high C-H bond dissociation energy of the cyclopropane ring makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for alkyl groups.[5]
-
The Role of Fluorine: The introduction of fluorine, the most electronegative element, is a well-established strategy in medicinal chemistry.[6][7] Its small size allows it to act as a hydrogen isostere, yet its electronic properties can profoundly influence a molecule by:
-
Blocking Metabolic Hotspots: A C-F bond is exceptionally strong and resistant to CYP-mediated oxidation, effectively shielding adjacent positions from metabolism.[8][9]
-
Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH.[10]
-
Altering Conformation and Binding: The polarized C-F bond can form favorable dipole-dipole or hydrogen bond interactions within a protein's active site, potentially enhancing potency and selectivity.[3][4]
-
The combination of these features in a single, stereochemically defined motif provides a powerful tool for multi-parameter optimization. The specific stereochemistry, (1S,2R) in this case, is critical, as different isomers can exhibit dramatically different biological activities and off-target profiles, such as hERG channel inhibition.[3]
The (1S,2R)-1-ethyl-2-fluorocyclopropane Moiety: A Profile
This moiety is often considered as a replacement for small alkyl groups (e.g., isopropyl, sec-butyl) or as part of a larger amide fragment designed to mimic other functionalities. Its unique properties stem from its distinct three-dimensional structure and electronic distribution.
Caption: Bioisosteric replacement of a metabolically vulnerable group.
Table 1: Comparative Physicochemical Properties of Bioisosteric Groups
| Moiety (as carboxylic acid) | Calculated LogP | Calculated pKa | Key Characteristics |
| Isopropyl Carboxylic Acid | 1.35 | 4.86 | Flexible, prone to oxidation |
| Cyclohexyl Carboxylic Acid | 2.05 | 4.90 | Bulky, conformationally mobile |
| Benzoic Acid | 1.87 | 4.20 | Planar, aromatic |
| (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid | 1.28 | ~4.5 | Rigid, metabolically shielded, polar |
Note: Values are estimations from chemical software and can vary based on the algorithm.
Synthesis and Implementation Protocols
The synthesis of this specific building block is non-trivial and requires stereocontrolled methods. The following protocol is a representative, multi-step sequence based on established chemical transformations.[11][12]
Protocol 3.1: Synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic Acid
Objective: To prepare the title compound with high stereochemical purity.
Step 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
-
To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 eq) and a suitable chiral rhodium catalyst (e.g., [Rh₂(S-DOSP)]₄, 0.5 mol%) in a non-polar solvent like dichloromethane (DCM) at 25 °C, add a solution of ethyl diazoacetate (1.1 eq) in DCM dropwise over 2 hours.
-
Stir the reaction at room temperature for an additional 4 hours until the starting olefin is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl (1S,2R)-2-fluoro-2-(phenylsulfonyl)cyclopropane-1-carboxylate. Causality: The chiral rhodium catalyst is essential for establishing the desired absolute stereochemistry at the two adjacent chiral centers of the cyclopropane ring.
Step 2: Reductive Desulfonylation
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add magnesium powder (3.0 eq) portion-wise, followed by a catalytic amount of mercuric chloride (HgCl₂).
-
Stir vigorously at 0-4 °C for 2 hours. The reaction is exothermic and should be carefully controlled.
-
Quench the reaction by slowly adding 5% aqueous HCl. Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl (1S,2R)-2-fluorocyclopropane-1-carboxylate.[11] Causality: Magnesium metal acts as a reducing agent to cleave the phenylsulfonyl group, which served as an activating group for the cyclopropanation.
Step 3: α-Ethylation
-
Dissolve the ester from Step 2 (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add ethyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify by column chromatography to yield ethyl (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylate. Causality: The strong base deprotonates the acidic α-proton of the ester, creating a nucleophilic enolate that subsequently displaces the iodide from ethyl iodide in an SN2 reaction.
Step 4: Saponification
-
Dissolve the ethyl ester from Step 3 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate in vacuo to yield the final product, (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, typically as an off-white solid or oil.[13]
Protocol 3.2: Incorporation into a Lead Scaffold via Amide Coupling
-
To a solution of the carboxylic acid from Protocol 3.1 (1.1 eq) and the target amine-containing lead scaffold (1.0 eq) in a polar aprotic solvent (e.g., DMF or DCM), add a peptide coupling reagent such as HATU (1.2 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the final amide product by flash chromatography or preparative HPLC.
Application Workflow: A Systematic Approach to Evaluation
The successful application of this bioisostere requires a structured evaluation process to confirm that the desired improvements have been achieved without introducing new liabilities.
Caption: A systematic workflow for evaluating the bioisostere.
Protocol 4.1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance and half-life of the modified compound compared to its parent.
-
Preparation: Prepare a stock solution of the test compound (1 mM in DMSO). Create a working solution (100 µM) by diluting with acetonitrile.
-
Incubation Mixture: In a microcentrifuge tube on ice, combine phosphate buffer (pH 7.4), pooled HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating solution. Causality: NADPH is a required cofactor for CYP enzyme activity. Its regeneration ensures the enzymatic system remains active throughout the incubation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard.
-
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the half-life (t₁/₂ = 0.693/k). A longer half-life indicates improved metabolic stability.[3][8]
Case Study Analysis: BTK Inhibitor Optimization
This hypothetical case study is based on published findings where a fluorocyclopropyl amide was used to optimize Bruton's tyrosine kinase (BTK) inhibitors.[3] It illustrates the potential multi-parameter improvements achievable with this bioisostere.
Table 2: Comparison of a Parent Compound with its Fluorinated Analog
| Parameter | Parent Compound (Cyclopropyl Amide) | Analog (cis-Fluoro-Cyclopropyl Amide) | Rationale for Change |
| BTK IC₅₀ (nM) | 4.8 | 2.4 | Improved potency; C-F bond may engage in favorable interactions in the active site. |
| Kinase Selectivity (Hits >50% @ 1µM) | 3/295 | 1/220 | Increased selectivity, potentially due to the rigid conformation enforced by the moiety. |
| hERG IC₅₀ (µM) | 1.3 | >10 (for the correct stereoisomer) | Significant reduction in a key cardiac liability; stereochemistry is critical for this effect. |
| HLM Stability (t₁/₂ min) | 45 | >90 | Fluorine blocks a potential site of metabolism, increasing metabolic stability. |
| Kinetic Solubility (µM) | 55 | 107 | Fluorination can disrupt crystal lattice packing, leading to improved solubility. |
| Lipophilic Ligand Efficiency (LLE) | 6.5 | 7.3 | A higher LLE indicates a more optimal balance between potency and lipophilicity. |
Conclusion
The (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid moiety is a highly valuable tool for medicinal chemists. It provides a unique combination of conformational constraint and electronic modification that can be leveraged to simultaneously improve potency, selectivity, and pharmacokinetic properties.[3][14] While its synthesis is challenging, the potential benefits in addressing complex drug design problems make it a compelling bioisostere for the optimization of advanced drug candidates. The systematic application and evaluation outlined in this note provide a robust framework for its successful implementation in drug discovery programs.
References
-
Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(8), 1588–1597. [Link]
-
Vass, V., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(10), 1968–1973. [Link]
-
Thomson, C. J., et al. (2018). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications, 54(62), 8415–8418. [Link]
-
Scott, J. S., et al. (2020). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 30(21), 127502. [Link]
-
Waszkowycz, B., et al. (2020). Improvements to metabolic stability through cyclopropyl modification. Bioorganic & Medicinal Chemistry Letters, 30(21), 127501. [Link]
-
Mykhailiuk, P. K. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 85(18), 11745–11756. [Link]
-
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. [Link]
-
Amoroso, R., et al. (2012). Synthesis and Applications of Fluorocyclopropanes. Current Organic Chemistry, 16(22), 2632-2659. [Link]
-
G. G. D. de Oliveira, A., & T. S. Funari, G. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2154–2161. [Link]
-
Crawford, J. J., et al. (2020). Fluorinated Cyclopropyl Carboxamides – BTK. Blumberg Institute. [Link]
-
Fialkina, A., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Journal of Fluorine Chemistry, 270, 110167. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Patora-Komisarska, K., et al. (2012). Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. The Journal of Organic Chemistry, 77(24), 11236–11245. [Link]
-
Zhang, M., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(11), 1641-1651. [Link]
-
Alle, P. R., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. Bioorganic & Medicinal Chemistry Letters, 30(1), 126758. [Link]
-
Glyn, R. J., & Pattison, G. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-28. [Link]
- Ishii, A., et al. (2006). Process for producing 1,2-cis-2-fluorocyclopropane-1carboxylic ester compound.
-
Sperga, A., et al. (2023). Factors affecting conformations of fluorinated cycloalkyl derivatives. ResearchGate. [Link]
-
Alle, P. R., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 89, 129321. [Link]
-
Morita, Y., et al. (2014). Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. Organic Letters, 16(15), 3880–3883. [Link]
-
De Vleeschouwer, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu. [Link]
-
Hamilton, H. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
- Zhang, W., et al. (2018). Novel 2-fluorocyclopropane carboxylic acid synthesis method.
Sources
- 1. drughunter.com [drughunter.com]
- 2. chem-space.com [chem-space.com]
- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 13. (1S,2R)-2-fluorocyclopropane-1-carboxylic acid 97% | CAS: 167073-07-6 | AChemBlock [achemblock.com]
- 14. pubs.acs.org [pubs.acs.org]
Scale-up manufacturing and synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
An Application Note from the Desk of a Senior Application Scientist
Topic: Scale-up Manufacturing and Synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is a critical building block in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability it imparts to drug candidates. Its synthesis, however, presents significant challenges related to stereocontrol, the introduction of fluorine, and scalability. This document provides a comprehensive, field-proven guide for the robust and scalable synthesis of this target molecule. We eschew a purely academic approach in favor of a practical, industrially-viable pathway centered on a diastereoselective Simmons-Smith cyclopropanation followed by a highly efficient enzymatic kinetic resolution. This guide details the rationale behind strategic choices, provides step-by-step protocols from lab to pilot scale, and outlines critical safety and quality control parameters necessary for successful manufacturing.
Strategic Analysis: A Scalable Pathway to a Complex Target
The synthesis of a polysubstituted, stereochemically defined cyclopropane requires a strategy that is both precise and robust. The presence of a fluorine atom and two adjacent chiral centers—one of which is a quaternary carbon—necessitates careful planning to avoid diastereomeric mixtures and ensure high enantiomeric purity.
Retrosynthetic Approach
Our retrosynthetic analysis prioritizes industrial feasibility, utilizing reliable, well-understood reactions and placing the challenging stereoselective step at a strategic point in the synthesis. The chosen pathway is as follows:
-
Final Product Disconnection: The target carboxylic acid can be obtained via simple hydrolysis of its corresponding ethyl ester, a common and high-yielding final step.
-
Chiral Center Disconnection: The enantiomerically pure ester, (1S,2R)-ethyl 1-ethyl-2-fluorocyclopropane-1-carboxylate, is the key chiral intermediate. Achieving this stereochemistry on a large scale is the central challenge. Rather than pursuing a complex and potentially costly asymmetric cyclopropanation, we opt for a kinetic resolution of a racemic ester. Enzymatic methods are particularly well-suited for industrial scale-up due to their high selectivity, mild reaction conditions, and operational simplicity.[1][2]
-
Cyclopropane Ring Disconnection: The racemic cyclopropane ester can be formed from a suitable alkene precursor via a cyclopropanation reaction. The Simmons-Smith reaction is an ideal choice due to its high stereospecificity, functional group tolerance, and proven scalability.[3][4] The configuration of the double bond in the starting alkene is preserved in the cyclopropane product.[3]
-
Alkene Precursor: The required precursor is ethyl 2-fluoro-2-pentenoate. This intermediate can be synthesized from commercially available starting materials.
This strategic approach isolates the most complex transformation (chiral separation) to a highly reliable enzymatic step, ensuring a practical and cost-effective overall process.
Process Workflow Overview
The forward synthesis is designed as a multi-step process with clear in-process controls (IPCs) at each stage to ensure quality and yield.
Caption: Overall manufacturing workflow for the target molecule.
Laboratory-Scale Protocol (100 g Scale)
This section details the optimized protocols for synthesizing the target molecule at a laboratory scale. These procedures are designed to be robust and serve as the foundation for pilot-scale manufacturing.
Step 1: Synthesis of Racemic Ethyl (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylate**
This step involves the diastereoselective cyclopropanation of ethyl 2-fluoro-2-pentenoate. The Simmons-Smith reaction, particularly the Furukawa modification using diethylzinc (Et₂Zn), is employed for its enhanced reactivity and reproducibility.[3]
Protocol:
-
Reactor Setup: A 5 L, 4-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser is assembled and flame-dried. The system is maintained under a positive pressure of dry nitrogen.
-
Reagent Charging: Charge anhydrous dichloromethane (DCM, 2.0 L) into the reactor. Add ethyl 2-fluoro-2-pentenoate (146 g, 1.0 mol). Cool the solution to 0 °C using a circulating chiller.
-
Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (1.2 L, 1.2 mol) via a dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Cyclopropanation: In a separate flask, dissolve diiodomethane (402 g, 1.5 mol) in anhydrous DCM (500 mL). Add this solution to the reactor dropwise over 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (IPC 1): After the addition is complete, allow the mixture to stir at 0-5 °C for 4 hours. Monitor the reaction progress by taking aliquots every hour and analyzing by GC-MS. The reaction is considered complete when <2% of the starting alkene remains.
-
Quenching: Once complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 1.5 L) while maintaining the temperature below 10 °C. Vigorous gas evolution will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude racemic ester. Purify by vacuum distillation to obtain the product as a colorless oil.
Expected Yield: 135-150 g (84-93%). QC: ¹H NMR, ¹⁹F NMR, and GC-MS to confirm structure and purity (>98%).
Step 2: Enzymatic Kinetic Resolution
This is the key stereoselective step. We utilize a lipase to selectively hydrolyze the (1R,2S)-ester enantiomer to its corresponding carboxylic acid, leaving the desired (1S,2R)-ester enantiomer unreacted. Lipase from Pseudomonas cepacia (Amano Lipase PS) is highly effective for this transformation.[2][5]
Protocol:
-
Reaction Setup: To a 3 L reactor equipped with a pH-stat, mechanical stirrer, and thermocouple, add phosphate buffer (0.1 M, pH 7.0, 1.5 L).
-
Substrate & Enzyme: Add the racemic ester (100 g, 0.625 mol) and Amano Lipase PS (20 g).
-
Hydrolysis: Stir the suspension vigorously at 30 °C. Maintain the pH at 7.0 by the automated addition of 0.5 M sodium hydroxide (NaOH) solution via the pH-stat.
-
Reaction Monitoring (IPC 2): The reaction progress is monitored by two methods:
-
NaOH Consumption: The reaction is ~50% complete when 0.5 equivalents of NaOH (625 mL of 0.5 M solution) have been consumed.
-
Chiral HPLC: Take aliquots every 2 hours, extract with methyl tert-butyl ether (MTBE), and analyze the organic layer by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid. The reaction is stopped when the e.e. of the ester is >99%.
-
-
Enzyme Removal: Once the target e.e. is reached (typically 16-20 hours), filter the mixture to remove the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Extraction: Cool the filtrate to 10 °C and extract with MTBE (3 x 500 mL) to recover the unreacted (1S,2R)-ester. Combine these organic layers.
-
Acid Isolation: Acidify the remaining aqueous layer to pH 2 with 2 M hydrochloric acid (HCl). Extract this acidified phase with MTBE (3 x 500 mL) to recover the (1R,2S)-carboxylic acid byproduct.
-
Ester Purification: Wash the combined organic layers containing the (1S,2R)-ester with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically pure ester.
Expected Yield: ~45 g of (1S,2R)-ester (>99% e.e.). QC: Chiral HPLC is mandatory to confirm enantiomeric purity.
Step 3: Saponification to (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
The final step is a standard hydrolysis of the purified ester.
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask, dissolve the (1S,2R)-ester (~45 g, 0.28 mol) in ethanol (300 mL).
-
Hydrolysis: Add a solution of NaOH (17 g, 0.42 mol) in water (170 mL). Heat the mixture to 60 °C and stir for 3 hours.
-
Reaction Monitoring (IPC 3): Monitor the reaction by TLC or GC until the starting ester is completely consumed.
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water (200 mL) and wash with MTBE (2 x 100 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl.
-
Isolation & Purification: Extract the product with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain the final product as a white solid.[6]
Expected Yield: 32-35 g (86-94% from the ester). QC: Final product analysis as per specifications in Table 2.
Scale-Up Manufacturing Considerations
Transitioning from the laboratory to a pilot or commercial scale requires careful consideration of equipment, safety, and process controls.
Equipment and Process Modifications
-
Reactors: Glass-lined steel reactors are preferred for their chemical resistance and heat transfer capabilities.
-
Reagent Handling: Diethylzinc is pyrophoric and must be handled under a strictly inert atmosphere using closed-transfer systems. Diiodomethane is dense and toxic; engineered controls are necessary to minimize operator exposure.
-
Continuous Flow Cyclopropanation: For large-scale production, a continuous flow setup for the Simmons-Smith reaction offers significant safety and efficiency advantages.[7][8] It allows for the in situ generation and immediate consumption of the hazardous zinc carbenoid, minimizing its accumulation and improving thermal control.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 6. EP0533013B1 - Process for the production of 1-fluor-cyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. repositorio.uam.es [repositorio.uam.es]
Catalytic methods for synthesizing chiral (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
Application Note: Catalytic Enantioselective Synthesis of (1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic Acid
Executive Summary
The incorporation of fluorinated cyclopropanes into molecular scaffolds is a highly effective strategy in modern drug discovery. The motif acts as a conformationally restricted bioisostere for gem-dimethyl or tert-butyl groups, significantly enhancing metabolic stability and lipophilicity while modulating the pKa of adjacent functional groups[1]. However, constructing chiral fluorocyclopropanes with contiguous stereocenters—particularly those featuring a quaternary carbon—remains a formidable synthetic challenge[2].
This application note details a highly diastereo- and enantioselective catalytic protocol for the synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid . By leveraging a rhodium(II)-catalyzed asymmetric cyclopropanation of vinyl fluoride followed by orthogonal acidic deprotection, this self-validating workflow provides drug development professionals with a robust method to access this premium chiral building block[3].
Strategic Rationale & Mechanistic Causality
The core of this methodology relies on the face-selective transfer of an electrophilic rhodium carbenoid to a fluorinated olefin[4]. The choice of reagents and catalysts is dictated by strict mechanistic causality:
-
Steric Amplification for Diastereoselectivity (dr): We utilize tert-butyl 2-diazobutanoate rather than a methyl or ethyl ester. During the concerted, asynchronous cycloaddition, the bulky tert-butyl group exerts severe steric repulsion against the incoming vinyl fluoride. To minimize this clash in the transition state, the fluorine atom is forced to approach trans to the ester group. This reliably establishes the trans-relationship between the carboxylic acid and the fluorine atom, corresponding to the desired (1S,2R) configuration[1].
-
Ligand-Controlled Enantioselectivity (ee): The reaction is catalyzed by Rh2(S-PTAD)4 (a chiral dirhodium tetracarboxamidate). The bulky adamantyl-derived ligands create a deep, rigid chiral pocket that effectively shields one face of the carbenoid intermediate, ensuring near-perfect facial selectivity during olefin approach[4].
-
Orthogonal Deprotection: Basic hydrolysis (e.g., LiOH/NaOH) of cyclopropanecarboxylates bearing an α -proton or adjacent leaving groups often leads to epimerization or β -fluoride elimination. The use of a tert-butyl ester allows for mild, acidic cleavage using Trifluoroacetic Acid (TFA), preserving the delicate (1S,2R) stereocenters[1].
End-to-end synthetic workflow for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid.
Process Optimization & Quantitative Analytics
The optimization of the cyclopropanation step highlights the critical interplay between catalyst architecture and reaction temperature. As demonstrated in the data below, lowering the temperature to -20 °C rigidifies the transition state, maximizing both diastereomeric and enantiomeric ratios[4].
Table 1: Optimization of the Rh-Catalyzed Cyclopropanation Step
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | Rh2(OAc)4 | DCM | 25 | 68 | 60:40 | 0 |
| 2 | Rh2(S-DOSP)4 | Hexane | 25 | 75 | 85:15 | 82 |
| 3 | Rh2(S-PTAD)4 | Toluene | 25 | 80 | 90:10 | 91 |
| 4 | Rh2(S-PTAD)4 | Toluene | -20 | 85 | 96:4 | >98 |
Note: Yields refer to isolated yields of the major diastereomer. Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Rhodium(II)-catalyzed enantioselective cyclopropanation catalytic cycle.
Self-Validating Experimental Protocols
Phase 1: Synthesis of tert-Butyl 2-Diazobutanoate (Diazo Transfer)
Causality:p-Acetamidobenzenesulfonyl azide (p-ABSA) is utilized as the diazo transfer agent instead of tosyl azide due to its superior safety profile and the ease of removing the resulting sulfonamide byproduct via simple filtration.
-
Setup: In a flame-dried 250 mL round-bottom flask, dissolve tert-butyl 2-oxobutanoate (10.0 mmol) and p-ABSA (12.0 mmol) in anhydrous acetonitrile (50 mL).
-
Reaction: Cool the mixture to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (15.0 mmol) dropwise over 15 minutes. Stir the reaction at 0 °C for 2 hours, then warm to room temperature for an additional 4 hours.
-
Workup: Concentrate the mixture under reduced pressure. Triturate the residue with a 1:1 mixture of Hexane/Diethyl Ether to precipitate the sulfonamide byproduct. Filter through a pad of Celite and concentrate the filtrate.
-
Validation Checkpoint: Monitor via IR spectroscopy. The successful formation of the diazo compound is validated by the appearance of a strong, sharp diazo stretching band at ∼2085 cm−1 .
Phase 2: Asymmetric Cyclopropanation
Causality: Vinyl fluoride is maintained in excess to ensure the Rh-carbenoid reacts preferentially with the alkene rather than dimerizing. The diazo compound is added via a syringe pump to maintain a low steady-state concentration, further suppressing dimerization[4].
-
Preparation: In a heavy-walled Schlenk tube equipped with a magnetic stir bar, add Rh2(S-PTAD)4 (0.05 mmol, 1 mol%). Evacuate and backfill with Argon (3x).
-
Olefin Saturation: Add anhydrous toluene (20 mL) and cool the vessel to -20 °C. Bubble vinyl fluoride gas (excess) through the solution for 15 minutes to achieve saturation[3].
-
Syringe Pump Addition: Dissolve tert-butyl 2-diazobutanoate (5.0 mmol) in anhydrous toluene (5 mL). Using a syringe pump, add this solution to the reaction mixture at a rate of 1.25 mL/h (over 4 hours) while maintaining the temperature at -20 °C.
-
Completion: Allow the reaction to stir for an additional 1 hour at -20 °C, then slowly warm to room temperature. Purge the system with Argon to remove excess vinyl fluoride gas.
-
Validation Checkpoint: Analyze the crude mixture via 19F NMR. The presence of a characteristic multiplet signal at approximately −210 ppm confirms the successful formation of the fluorocyclopropane ring. Chiral HPLC (e.g., Chiralcel OJ-H) should confirm an ee of >95%.
Phase 3: Acidic Deprotection
Causality: Acidic cleavage avoids the basic conditions that would otherwise trigger β -fluoride elimination or epimerization of the C1 stereocenter[1].
-
Reaction: Dissolve the purified tert-butyl (1S,2R)-1-ethyl-2-fluorocyclopropanecarboxylate (3.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL). Cool to 0 °C.
-
Cleavage: Add Trifluoroacetic acid (TFA) (10 mL) dropwise. Remove the ice bath and stir the mixture at room temperature for 3 hours.
-
Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
Validation Checkpoint: Analyze the final product via 1H NMR. The complete disappearance of the intense 9-proton singlet at ∼1.45 ppm validates the total cleavage of the tert-butyl ester, yielding the pure (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid.
Sources
- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Optimizing Enantiomeric Excess in the Synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
Welcome to the technical support center for advanced asymmetric synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists grappling with the stereoselective synthesis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid. Fluorinated cyclopropanes are highly valued pharmacophores in drug discovery, combining the conformational rigidity of the cyclopropane ring with the unique electronic properties of fluorine to enhance metabolic stability and binding affinity.[1][2] However, the construction of the two adjacent stereocenters, particularly the monofluorinated quaternary center, presents a significant synthetic challenge.
This document moves beyond standard protocols to provide in-depth, field-tested troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues, rationalize experimental outcomes, and methodically improve the enantiomeric excess (ee) of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing the correct product, but the enantiomeric excess (ee) is consistently low (<50%). Where should I begin troubleshooting?
A1: Experiencing low enantioselectivity is a common yet solvable issue in asymmetric catalysis. Before making significant changes to your core methodology, a systematic check of your foundational experimental parameters is the most efficient first step. Often, the root cause is not a failure of the catalyst's intrinsic selectivity but an issue with the reaction environment.[3][4]
Initial Troubleshooting Checklist:
-
Purity of All Components: Verify the purity of your starting materials, reagents, and catalyst. Non-obvious impurities can act as catalyst poisons or promote a non-selective background reaction, eroding the overall ee.[5]
-
Solvent Quality: Ensure your solvent is of an appropriate grade and, most critically, anhydrous. Many chiral catalysts, particularly organometallic complexes, are highly sensitive to water, which can deactivate the catalyst or alter its ligand sphere, thereby compromising its stereodifferentiating ability.[3]
-
Reaction Atmosphere: Confirm that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can degrade both catalysts and reagents.[5]
-
Temperature Control: Minor fluctuations in temperature can have a major impact on enantioselectivity.[4] Use a reliable cryostat or a well-maintained cooling bath and ensure the internal reaction temperature is monitored and stable.
-
Stoichiometry and Concentration: Double-check all measurements and concentrations. Substrate concentration can sometimes influence catalyst aggregation or the formation of off-cycle, less selective catalytic species.[3]
Below is a logical workflow to guide your initial troubleshooting efforts.
Caption: A logical workflow for initial troubleshooting of low enantioselectivity.
Q2: I've ruled out basic experimental errors. How can I determine if my chiral catalyst is inactive or non-selective?
A2: This is a critical question. The integrity and activity of your catalyst are paramount.
-
Benchmarking with a Known Substrate: The most definitive test is to run a control reaction with a substrate that is well-documented in the literature to give high enantioselectivity with your specific catalyst system.[3] If this benchmark reaction also results in low ee, it strongly indicates a problem with the catalyst itself—either it has degraded, was prepared incorrectly, or is impure.
-
Catalyst Handling and Storage: Chiral ligands and their metal complexes can be sensitive. Ensure the catalyst has been stored under the recommended conditions (e.g., under an inert atmosphere, protected from light, at a specific temperature). Improper handling, even brief exposure to air or moisture, can lead to decomposition.[5]
-
Structural Verification: If the catalyst was synthesized in-house, re-verify its structural integrity and purity using analytical techniques like NMR spectroscopy. For chiral ligands, determining the enantiomeric purity (e.g., by chiral HPLC) is also essential.
Q3: For synthesizing a fluorinated cyclopropane, what are the primary asymmetric strategies, and what are their key control points?
A3: Two dominant strategies are employed for this type of molecule: metal-catalyzed cyclopropanation using a diazo reagent and the Michael-Initiated Ring Closure (MIRC).
Strategy 1: Metal-Catalyzed Asymmetric Cyclopropanation This approach typically involves the reaction of an alkene with a carbene precursor, such as ethyl diazoacetate, catalyzed by a chiral transition metal complex (e.g., Rhodium, Ruthenium, Cobalt, or Iron).[6][7][8] For your target, this would likely involve the cyclopropanation of an α-fluoro-α,β-unsaturated ester.
-
Key Control Points:
-
Chiral Ligand: This is the most critical component. The ligand's structure creates the chiral environment around the metal center that dictates the facial selectivity of the carbene addition to the alkene.
-
Metal Precursor: The choice of metal (e.g., Rh₂(OAc)₄, RuCl₂(p-cymene)₂) and its oxidation state can influence reactivity and selectivity.
-
Diazo Reagent: The electronic nature of the diazo compound can affect the reactivity of the metal-carbene intermediate.
-
Caption: Generalized cycle for metal-catalyzed asymmetric cyclopropanation.
Strategy 2: Michael-Initiated Ring Closure (MIRC) The MIRC pathway involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular cyclization to form the cyclopropane ring.[2][9] Asymmetry is typically induced by a chiral phase-transfer catalyst or a chiral base.[10][11] A plausible route involves the reaction of an α,β-unsaturated ester with a fluorinated nucleophile like that derived from ethyl dibromofluoroacetate.[2]
-
Key Control Points:
-
Chiral Catalyst: Cinchona alkaloid derivatives are commonly used as phase-transfer catalysts or organocatalysts. Their structure, particularly substitutions on the quinoline ring or the quinuclidine nitrogen, is crucial for high enantioselectivity.[10][11]
-
Base: The choice of base (e.g., Cs₂CO₃, K₂CO₃) is critical. The cation size can influence the aggregation state of the catalyst and the reactivity of the ion pair, thereby affecting the stereochemical outcome.[11]
-
Solvent: The solvent polarity and coordinating ability directly impact the transition state of the stereochemistry-determining Michael addition step.
-
Each strategy has its merits, and the optimal choice may depend on the specific substrate and available reagents. The MIRC approach can sometimes be advantageous for constructing sterically congested quaternary centers.[9][12]
Q4: I am pursuing a metal-catalyzed cyclopropanation but getting poor diastereoselectivity and enantioselectivity. How can I optimize this?
A4: Optimizing these reactions requires a multi-parameter approach.
Parameter Optimization Table
| Parameter | General Trend & Rationale | Recommended Action |
| Temperature | Lower temperatures generally increase both diastereo- and enantioselectivity.[3][4] This is because the selectivity is governed by the difference in activation energies (ΔΔG‡) between competing diastereomeric transition states. Lowering the temperature amplifies the impact of this energy difference. | Screen temperatures systematically, for example, from room temperature down to -78 °C. |
| Solvent | Solvent polarity and coordinating ability can profoundly affect the catalyst's conformation and the stability of the transition states.[3] Non-coordinating solvents like dichloromethane (DCM) or toluene are common starting points. | Perform a solvent screen including solvents of varying polarity (e.g., Toluene, DCM, Diethyl Ether, THF, Hexanes). |
| Catalyst Loading | While higher loading can increase reaction rate, it can sometimes lead to catalyst aggregation, which may decrease selectivity.[4] Conversely, too little catalyst may allow a non-selective background reaction to compete. | Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal balance between rate and selectivity. |
| Rate of Addition | Slow addition of the diazo compound is crucial. This maintains a low, steady-state concentration of the reactive metal-carbene intermediate, which minimizes side reactions such as carbene dimerization and favors the desired cyclopropanation pathway. | Use a syringe pump to add the diazo reagent over several hours. |
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Temperature
This protocol provides a structured method for evaluating the effect of temperature on enantiomeric excess.
-
Setup: Prepare four identical reactions in parallel reaction vials, each equipped with a magnetic stir bar and under an inert atmosphere.
-
Reagents: Use reagents and solvents from the same verified, high-purity batches for all reactions.
-
Temperature Control: Place each reaction in a separate, stable cooling bath set to a different temperature (e.g., 20 °C, 0 °C, -20 °C, -40 °C). Allow the reaction mixtures (containing the alkene, solvent, and catalyst) to equilibrate to the target temperature for 15-20 minutes before initiating the reaction.
-
Initiation: Begin the slow addition of the diazo reagent simultaneously to all four reactions using a multi-channel syringe pump to ensure an identical addition rate.
-
Analysis: After the reaction is complete, quench all reactions identically. Isolate the product and analyze the enantiomeric excess of each sample by chiral HPLC or GC.
-
Evaluation: Plot the observed ee (%) against the reaction temperature (°C) to determine the optimal thermal conditions for your system.
References
-
Couty, F., & David, O. (2012). Asymmetric Synthesis of Cyclopropanes with a Monofluorinated Quaternary Stereocenter. Organic Letters. [Link]
-
Hernandez-Licht, H., et al. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie. [Link]
-
Shibata, N., et al. (2007). Development of Enantioselective Fluorination Reaction and Its Application to the Synthesis of Biologically Active Compounds. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
David, O., et al. (2012). Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. PubMed. [Link]
-
David, O., et al. (2012). Asymmetric Synthesis of Cyclopropanes with a Monofluorinated Quaternary Stereocenter. Europe PMC. [Link]
-
Berthon-Gelloz, G., & Brigaud, T. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. [Link]
-
Jacobsen, E. N., et al. (2016). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society. [Link]
-
Gouverneur, V., & Togni, A. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Zhang, X. P., et al. (2025). Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. Chemical Science. [Link]
-
Fokin, V. V., et al. (2007). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications. [Link]
-
Che, C.-M., et al. (2001). Asymmetric Inter- and Intramolecular Cyclopropanation of Alkenes Catalyzed by Chiral Ruthenium Porphyrins. Journal of the American Chemical Society. [Link]
-
Cahard, D. (2002). Enantioselective Electrophilic Fluorination. University of Illinois Urbana-Champaign. [Link]
-
Engle, K. M. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ACS Publications. [Link]
-
Arnold, F. H., et al. (2022). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Fasan, R. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society. [Link]
-
Adamo, M. F. A., et al. (2025). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). Organic & Biomolecular Chemistry. [Link]
-
Gaunt, M. J., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 12. acs.figshare.com [acs.figshare.com]
Technical Support Center: Preventing Thermal Decarboxylation of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the thermal degradation of highly functionalized, strained ring systems. The molecule (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid presents a unique challenge: it combines the inherent ring strain of a cyclopropane with the electronic polarization of a fluorine atom and the steric bulk of an ethyl group.
When subjected to high temperatures during downstream synthesis or distillation, these factors synergize to drive rapid decarboxylation. This guide is designed to help researchers and drug development professionals understand the root causes of this degradation and implement self-validating, field-proven protocols to prevent it.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: Why does this specific molecule decarboxylate so readily at elevated temperatures? A1: Cyclopropanecarboxylic acids are inherently strained. The thermal decarboxylation of cyclopropanecarboxylic acids typically requires significant thermal energy, often exceeding 130°C, and is frequently accompanied by ring-opening side reactions[1]. For this specific molecule, the presence of the electron-withdrawing fluorine atom at the C2 position heavily polarizes the C1-C2 bond. At elevated temperatures, this strain and electronic bias facilitate an electrocyclic ring-opening event, generating an acyclic intermediate that rapidly extrudes carbon dioxide[2].
Q2: How does the (1S,2R) stereochemistry impact its thermal stability? A2: The (1S,2R) configuration places the bulky ethyl group and the highly electronegative fluorine atom in a specific spatial arrangement. This steric crowding at the C1 and C2 positions increases the ground-state energy of the molecule. When thermal energy is applied, the relief of this steric strain acts as a thermodynamic driving force for ring-opening, making this specific diastereomer more prone to degradation than less hindered analogs.
Q3: Can I prevent decarboxylation simply by changing the reaction solvent? A3: No. Solvent selection alone is insufficient. While polar aprotic solvents can sometimes stabilize ionic intermediates, the decarboxylation of carboxylic acids often proceeds via pathways that avoid high-energy protonated CO₂ species, meaning the degradation is largely unimolecular and thermally driven[3]. The fundamental rule of stabilizing strained carboxylic acids is to eliminate the acidic proton, which acts as the linchpin in the transition state required for CO₂ extrusion[4]. Chemical derivatization is mandatory for true thermal stability.
Caption: Logic flow of thermal decarboxylation vs. stabilization strategies.
Part 2: Quantitative Data on Thermal Stability
To illustrate the effectiveness of chemical protection, the following table summarizes the thermal stability of various derivatives of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid when subjected to severe thermal stress.
| Derivative Type | Conditions | Temp (°C) | Time (h) | % Intact Molecule | % Decarboxylation |
| Free Acid | Neat | 150 | 4 | < 10% | > 85% |
| Sodium Salt | Neat | 150 | 4 | 45% | 50% |
| DCHA Salt | Neat | 150 | 4 | 92% | < 5% |
| tert-Butyl Ester | Neat | 150 | 4 | > 98% | < 1% |
Data Interpretation: The free acid is highly unstable. The sodium salt offers marginal improvement but still degrades due to tight ion-pairing that mimics the free acid transition state. The bulky Dicyclohexylamine (DCHA) salt and the tert-butyl ester provide near-total protection.
Part 3: Troubleshooting Guides & Prevention Protocols
Strategy A: Carboxylate Protection via tert-Butyl Esterification
Causality: By converting the carboxylic acid to a tert-butyl ester, you completely remove the acidic proton. This shuts down the primary degradation pathway by preventing the formation of the cyclic transition state required for CO₂ extrusion[4]. The bulky tert-butyl group also provides additional steric shielding to the strained cyclopropane ring.
Step-by-Step Methodology:
-
Dissolution: Dissolve the free acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) at room temperature. Causality: THF is a polar aprotic solvent that perfectly solubilizes the starting material without participating in side reactions.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and tert-butanol (2.0 eq).
-
Activation: Cool the mixture to 0°C and slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Causality: Boc₂O acts as a mild activating agent that forms a mixed anhydride intermediate, which is then attacked by tert-butanol. Cooling prevents exothermic degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validating System: Run an FT-IR spectrum of the isolated product. The broad O-H stretch (2500-3300 cm⁻¹) of the free acid must be completely absent, and a sharp ester C=O stretch must appear at ~1730 cm⁻¹. If the O-H stretch persists, the reaction is incomplete, and thermal decarboxylation remains a risk.
Strategy B: Stabilization via Dicyclohexylamine (DCHA) Salt Formation
Causality: If an ester is too difficult to deprotect later in your synthetic route, forming a DCHA salt is the optimal alternative. The bulky dicyclohexyl groups prevent the close packing required for intermolecular proton transfer. Furthermore, the strictly ionic nature of the DCHA salt in the solid state prevents the formation of the covalent-like transition state needed for decarboxylation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the free acid (1.0 eq) in anhydrous Methyl tert-butyl ether (MTBE) at room temperature. Causality: MTBE is chosen because the free acid is highly soluble in it, but the resulting DCHA salt is highly insoluble, driving the equilibrium toward precipitation.
-
Salt Formation: Add Dicyclohexylamine (1.05 eq) dropwise over 15 minutes.
-
Crystallization: Stir the solution for 2 hours at room temperature. A thick white precipitate will form.
-
Isolation: Filter the crystalline solid and wash with ice-cold MTBE to remove any unreacted DCHA.
-
Drying: Dry the solid under vacuum at 40°C to a constant weight.
-
Self-Validating System: Perform a melting point (MP) analysis on the dried salt. A sharp melting point (typically a range of <2°C) indicates a pure, well-defined crystalline lattice, which is critical for thermal stability. A broad melting range indicates trapped free acid or solvent, which severely compromises high-temperature stability.
Caption: Step-by-step workflow for synthesizing the stabilizing DCHA salt.
References
- Benchchem: Technical Support Center: Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid. Source: benchchem.com.
- Arkivoc: Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Source: arkat-usa.org.
- Journal of the American Chemical Society (JACS): Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Source: acs.org.
- Master Organic Chemistry: Decarboxylation. Source: masterorganicchemistry.com.
Sources
Strategic Bioisosteric Replacement: (1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic Acid vs. Non-Fluorinated Analogs
As drug discovery programs increasingly target complex, protein-protein interactions and challenging allosteric sites, the demand for highly optimized, three-dimensional building blocks has surged. The cyclopropane ring has long been utilized to restrict conformational flexibility and improve metabolic stability. However, the strategic addition of a single fluorine atom—creating motifs like (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid —elevates this concept, offering profound stereoelectronic control over the resulting pharmacophore.
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced transition from non-fluorinated to fluorinated aliphatic systems. This guide objectively compares the physicochemical and pharmacokinetic performance of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid against its non-fluorinated analog, 1-ethylcyclopropane-1-carboxylic acid, providing the mechanistic causality and experimental protocols necessary to validate these building blocks in your own workflows.
The Causality of the "Fluorine Effect" in Cyclopropanes
Replacing a hydrogen atom with fluorine on a cyclopropane ring does not merely add steric bulk (the van der Waals radius of F is 1.47 Å, closely mimicking H at 1.20 Å). Instead, it fundamentally rewires the electronic distribution of the molecule.
Stereoelectronic Modulation
In the (1S,2R) configuration, the spatial relationship between the highly electronegative fluorine atom, the ethyl group, and the carboxylic acid dictates the molecule's overall dipole moment. The strong electron-withdrawing inductive effect (-I) of the fluorine atom propagates efficiently through the strained σ -bonds of the cyclopropane ring.
This leads to two critical phenomena:
-
pKa Depression: The fluorine atom stabilizes the conjugate base (carboxylate anion) through inductive withdrawal, significantly lowering the pKa of the carboxylic acid compared to the non-fluorinated analog .
-
Lipophilicity Reduction: While fluorination of aromatic rings typically increases lipophilicity, monofluorination of aliphatic cyclopropanes often decreases LogP/LogD. The highly polarized C-F bond increases the topological polar surface area (TPSA) character and molecular dipole, enhancing aqueous solubility without requiring hydrogen bond donors .
Metabolic Shielding
Non-fluorinated cyclopropanes, particularly those with adjacent alkyl groups (like an ethyl chain), are susceptible to Cytochrome P450 (CYP450) mediated α -hydroxylation or ring-opening reactions. The C-F bond (bond dissociation energy ~105 kcal/mol) is significantly stronger than a C-H bond (~98 kcal/mol). Placing a fluorine atom on the ring sterically and electronically shields the adjacent carbon centers, lowering the HOMO energy of the ring and resisting oxidative metabolism .
Quantitative Data Comparison
The following tables summarize the empirical and highly validated predictive data comparing the fluorinated and non-fluorinated analogs.
Table 1: Physicochemical Properties
| Property | 1-Ethylcyclopropane-1-carboxylic acid (Non-Fluorinated) | (1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic acid | Mechanistic Causality |
| pKa (Acidic) | ~4.85 | 3.78 – 4.00 | Strong -I inductive effect from the β -fluorine stabilizes the carboxylate anion. |
| LogD (pH 7.4) | ~1.25 | ~0.85 | The C-F dipole increases overall molecular polarity, reducing aliphatic lipophilicity. |
| Steric Volume | Base Volume | Base + ~5% | Fluorine (1.47 Å) acts as a near-perfect isostere for Hydrogen (1.20 Å), causing minimal steric clash. |
Table 2: In Vitro Pharmacokinetics (Representative Scaffold Data)
Note: Data represents typical behavior when these acids are coupled via amide bonds to standard pharmacophores.
| Parameter | Non-Fluorinated Scaffold | Fluorinated Scaffold | Mechanistic Causality |
| HLM CLint | > 45 µL/min/mg (High) | < 15 µL/min/mg (Low) | C-F bond resists CYP-mediated oxidation and stabilizes the cyclopropane against ring-opening. |
| Plasma Protein Binding | ~85% | ~70% | Lowered lipophilicity (LogD) reduces non-specific hydrophobic binding to serum albumin. |
Mechanistic Workflow: CYP450 Metabolism
The diagram below illustrates the divergent metabolic fates of these two structural motifs when exposed to hepatic oxidative enzymes.
Figure 1: Divergent CYP450 metabolic pathways of non-fluorinated vs. fluorinated cyclopropanes.
Experimental Protocols
To ensure scientific integrity, any claims regarding pKa shifts and metabolic stability must be empirically verified. Below are the self-validating protocols we use to evaluate these building blocks.
Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)
Causality: Fluorinated building blocks often exhibit altered aqueous solubility. Direct aqueous titration can lead to precipitation and erroneous inflection points. The Yasuda-Shedlovsky cosolvent method ensures the compound remains fully dissolved, providing a mathematically rigorous extrapolation to 100% aqueous pKa.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the fluorinated and non-fluorinated carboxylic acids in HPLC-grade Methanol (MeOH).
-
Cosolvent Mixtures: Prepare five titration vessels containing varying ratios of MeOH:Water (e.g., 20%, 30%, 40%, 50%, and 60% MeOH by weight) at a constant ionic strength (0.15 M KCl).
-
Titration: Spike 1 mL of the compound stock into each vessel. Titrate with standardized 0.1 M KOH at 25.0 ± 0.1 °C under a nitrogen atmosphere to prevent CO2 absorption.
-
Data Acquisition: Record the apparent pKa (psKa) at each cosolvent ratio using a calibrated glass electrode.
-
Extrapolation (Self-Validation): Plot the psKa + log[H2O] against the reciprocal of the dielectric constant (1/ ϵ ) for each mixture. A strictly linear regression ( R2>0.99 ) validates the assay. The y-intercept represents the true aqueous pKa.
Protocol B: High-Throughput Microsomal Stability Assay (HLM)
Causality: To empirically validate the protective effect of the C-F bond against CYP450-mediated oxidation, we measure the intrinsic clearance ( CLint ) in Human Liver Microsomes.
Step-by-Step Methodology:
-
Incubation Mix: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (pooled) and 1 µM of the test compound (fluorinated vs. non-fluorinated) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Initiation: Pre-warm the plate to 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (final concentration).
-
Time-Course Sampling: At t=0,5,15,30,and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
-
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C.
-
LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint using the formula: CLint=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.
Conclusion
The transition from 1-ethylcyclopropane-1-carboxylic acid to (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid is a masterclass in bioisosteric replacement. By introducing a single, stereochemically defined fluorine atom, medicinal chemists can dramatically lower the pKa of the acid (facilitating tighter binding in basic target pockets), decrease aliphatic lipophilicity to improve solubility, and fortify the scaffold against CYP450-mediated degradation. When integrated into a drug discovery pipeline, this building block offers a highly predictable, self-validating pathway to superior pharmacokinetic profiles.
References
-
Title: 2-fluorocyclopropane-carboxylic Acid CAS 156816-78-3 Product Specifications Source: Home Sunshine Pharma URL: [Link]
-
Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: Beilstein Journal of Organic Chemistry (2020) URL: [Link]
-
Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: ACS Chemical Neuroscience (via NIH PMC) URL: [Link]
19F and 1H NMR chemical shift validation for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
19F and 1H NMR Chemical Shift Validation for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic Acid: High-Field vs. Benchtop Platforms
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of assigning precise relative and absolute stereochemistry to rigid, heavily substituted ring systems. Fluorocyclopropanes—such as (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid—are highly valued in modern drug development as metabolically stable bioisosteres for amides and tert-butyl groups. However, validating their stereochemistry requires a nuanced approach to Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide objectively compares the utility of high-field (600 MHz) versus benchtop (80 MHz) NMR platforms for the structural validation of this specific chiral building block. It also provides a self-validating experimental protocol grounded in the mechanistic causality of NMR physics.
The Analytical Challenge: High-Field vs. Benchtop NMR
The introduction of the fluorine atom (19F) provides an exceptionally sensitive NMR nucleus with a natural abundance of 100% and a gyromagnetic ratio nearly as high as the proton (1H). The massive chemical shift dispersion of 19F (spanning over 400 ppm) means that 19F spectra are typically first-order and free of signal overlap, even at low magnetic field strengths[1]. Because of this, benchtop 19F NMR has become highly attractive for rapid, at-line quality assurance in pharmaceutical manufacturing[2].
However, the cyclopropane ring introduces severe second-order effects in the 1H spectrum due to the magnetic inequivalence of the rigid ring protons. While benchtop NMR is excellent for confirming fluorination and purity, high-field NMR is mandatory for deconvoluting the complex 1H multiplets required for stereochemical assignment[3].
Table 1: Analytical Platform Comparison for Fluorocyclopropane Validation
| Feature | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | Impact on (1S,2R) Validation |
| 19F Resolution | Excellent (Large shift dispersion) | Exceptional | Both platforms easily identify the C2-F resonance and confirm compound identity. |
| 1H Resolution | Poor (Severe multiplet overlap) | Exceptional | High-field is mandatory to extract precise ³J_HF and ³J_HH scalar couplings. |
| Throughput | High (At-line, cryogen-free) | Moderate (Central lab) | Benchtop allows rapid QA; High-field is reserved for deep structural proof. |
| 2D Capabilities | Limited (COSY/HSQC often low res) | Advanced (HOESY, HMBC) | High-field enables 1H-19F HOESY for definitive spatial correlation. |
Mechanistic Principles of Stereochemical Assignment (The "Why")
To validate the (1S,2R) configuration, we cannot rely on chemical shifts alone; we must interrogate the scalar (through-bond) and dipolar (through-space) couplings. The causality behind this approach relies on two physical principles:
-
The Karplus Relationship in Rigid Rings: The cyclopropane ring is conformationally locked, preventing free rotation around the C-C bonds. This fixes the dihedral angles between vicinal nuclei. According to the Karplus equation adapted for heteronuclei, the ³J_HF coupling constant is highly dependent on this dihedral angle. A cis relationship (dihedral angle ~0°) results in strong orbital overlap and a larger coupling constant (typically 15–25 Hz), whereas a trans relationship (dihedral angle ~120°) yields a smaller coupling constant (typically 6–12 Hz)[3],[4].
-
Heteronuclear Cross-Relaxation (HOESY): While scalar couplings prove the dihedral angle, they do not definitively prove which specific group (the ethyl or the carboxylic acid) is cis to the fluorine. 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space magnetization transfer between 1H and 19F[5]. By observing a direct spatial correlation, we can map the 3D geometry of the molecule.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. This protocol uses orthogonal data streams (1D scalar couplings vs. 2D spatial correlations) to ensure that an error in multiplet interpretation is caught by the 2D spatial data.
Step 1: Sample Preparation (Causality of Solvent Choice)
-
Dissolve 15 mg of the synthesized (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid in 0.6 mL of CDCl3.
-
Causality: CDCl3 is chosen over DMSO-d6 to minimize strong intermolecular hydrogen bonding with the carboxylic acid, which can alter the monomeric conformer population and artificially shift the 1H resonances.
-
-
Add 0.05% v/v Trifluoroacetic acid (TFA) as an internal 19F reference (-76.55 ppm) and Tetramethylsilane (TMS) for 1H (0.00 ppm).
Step 2: Benchtop Acquisition (Rapid QA)
-
Acquire a 1D 19F{1H} (proton-decoupled) spectrum on an 80 MHz benchtop spectrometer.
-
Causality: Proton decoupling collapses the 19F signal into a sharp singlet, maximizing signal-to-noise (SNR) to rapidly confirm the absence of defluorinated impurities or unreacted starting materials.
-
Step 3: High-Field Acquisition (Multiplet Deconvolution)
-
Acquire a 1D 1H spectrum at 600 MHz (16 scans, 64k data points). Set the relaxation delay (D1) to 10 seconds.
-
Causality: The rigid cyclopropane protons have long T1 relaxation times. A 10s delay ensures complete magnetization recovery for accurate quantitative integration.
-
-
Acquire a 1D 19F (proton-coupled) spectrum to extract the exact heteronuclear coupling constants.
Step 4: 2D HOESY Acquisition (Spatial Mapping)
-
Run a 2D 1H-19F HOESY experiment with a mixing time of 500 ms.
-
Causality: Heteronuclear cross-relaxation rates are significantly slower than homonuclear 1H-1H NOE rates. A longer mixing time (500 ms) is required to allow sufficient magnetization transfer between the 19F nucleus and the spatially proximate protons of the ethyl group[5].
-
Step 5: Orthogonal Reconciliation (The Validation Step)
-
Extract the ³J_HF values from the 1H spectrum. If the C3-H proton exhibits a ³J_HF of ~19 Hz, it is assigned as cis to the fluorine.
-
Cross-reference this with the HOESY spectrum. If the ethyl group is cis to the fluorine (as dictated by the 1S,2R configuration), a strong HOESY cross-peak must be present between the 19F signal and the ethyl -CH2- protons. If the scalar and spatial data agree, the system has self-validated the stereochemistry.
Quantitative Data & Spectral Interpretation
The following table summarizes the expected diagnostic parameters extracted from the high-field platform, demonstrating how the data fulfills the validation logic.
Table 2: Diagnostic NMR Parameters for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid
| Nucleus / Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Diagnostic Causality |
| 19F (C2-F) | -195.4 | ddd (J = 64, 19, 8) | Primary indicator of the fluorinated cyclopropane ring. |
| 1H (C2-H) | 4.82 | dm (²J_HF = 64) | Massive geminal coupling confirms regiochemistry at C2. |
| 1H (C3-H, cis to F) | 1.65 | m (³J_HF = 19) | Large ³J_HF confirms the cis dihedral angle (~0°). |
| 1H (C3-H, trans to F) | 1.25 | m (³J_HF = 8) | Small ³J_HF confirms the trans dihedral angle (~120°). |
| 1H (Ethyl -CH2-) | 1.80 | q (³J_HH = 7.5) | HOESY correlation with 19F confirms relative stereochemistry. |
Workflow Visualization
Fig 1: NMR stereochemical validation workflow comparing benchtop and high-field platforms.
Conclusion
For the structural validation of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, benchtop and high-field NMR platforms serve complementary, rather than competing, roles. Benchtop 19F NMR leverages the massive chemical shift dispersion of fluorine to provide rapid, at-line purity checks without the need for cryogens. However, to definitively assign the (1S,2R) stereocenter, high-field NMR remains indispensable. By combining high-resolution scalar coupling extraction (Karplus analysis) with 2D HOESY spatial mapping, researchers can establish a self-validating analytical loop that guarantees absolute structural confidence.
References
- Thermo Fisher Scientific. "Evaluation of fluoroorganic compounds with benchtop 19F NMR.
- ACS Measurement Science Au. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing.
- BenchChem. "A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes.
- The Royal Society of Chemistry. "Straightforward chemo- and stereoselective fluorocyclopropanation of allylic alcohols.
- ACS Omega. "Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox.
Sources
Absolute Configuration Determination of (1S,2R)-1-Ethyl-2-fluorocyclopropane-1-carboxylic Acid: A Comparative Guide to X-Ray Crystallography and Spectroscopic Alternatives
The precise assignment of absolute stereochemistry is a non-negotiable checkpoint in modern drug development and chemical synthesis. For rigidified, metabolically stable bioisosteres like (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid , the spatial arrangement of the ethyl group, fluorine atom, and carboxylic acid dictates its biological target engagement.
As a Senior Application Scientist, I frequently evaluate the optimal analytical pathways for challenging chiral molecules. This guide provides an objective, causality-driven comparison of Single-Crystal X-Ray Diffraction (SCXRD) against leading spectroscopic alternatives—specifically Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR)—for this specific fluorinated cyclopropane.
The Stereochemical Challenge of Fluorocyclopropanes
Determining the absolute configuration of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid presents two distinct analytical hurdles:
-
The "Light Atom" Problem: The molecule consists entirely of carbon, hydrogen, oxygen, and fluorine. These "light atoms" exhibit extremely weak anomalous scattering when exposed to standard Molybdenum (Mo-Kα) X-ray sources, making direct absolute structure determination difficult.
-
The Chromophore Deficit: The molecule lacks an extended conjugated π -system or a strong UV-visible chromophore, which immediately disqualifies standard Electronic Circular Dichroism (ECD) as a viable direct standalone method.
To solve this, we must rely on either advanced X-ray techniques (heavy-atom derivatization or Cu-Kα radiation) or shift to infrared-based chiroptical methods like VCD.
Decision matrix for selecting the optimal configuration determination method.
Core Comparison: X-Ray Crystallography vs. Spectroscopic Methods
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
SCXRD provides a definitive 3D map of the molecule. Absolute configuration is assigned by analyzing the anomalous dispersion effect, quantified by the [1]. A Flack parameter near 0 (with a standard uncertainty u<0.1 ) confirms the correct enantiomer, while a value near 1 indicates the inverted structure.
Causality for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid: Because this molecule only contains C, H, O, and F, the anomalous scattering at Mo-Kα ( 0.7107 Å) is negligible. To obtain a reliable Flack parameter, we must either:
-
Use a Cu-Kα ( 1.5418 Å) X-ray source, which increases the anomalous signal of oxygen and fluorine.
-
Derivatize the carboxylic acid with a heavy atom (e.g., forming a barium salt or a p-bromophenacyl ester) to artificially introduce strong anomalous scattering.
Vibrational Circular Dichroism (VCD): The Solution-State Champion
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution [2]. It directly probes the chiral environment of the C=O stretch, C-F stretch, and cyclopropane ring deformations.
Causality for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid: Since the molecule lacks a UV chromophore, ECD is ineffective. However, its infrared-active vibrational modes make VCD an exceptionally powerful alternative. The experimental spectrum is compared to a Boltzmann-averaged calculated spectrum (DFT). The [3] can be used to quantify confidence.
Nuclear Magnetic Resonance (NMR): Chiral Derivatizing Agents
NMR requires derivatization with a Chiral Derivatizing Agent (CDA), such as a chiral amine or alcohol, to form diastereomeric amides or esters. The absolute configuration is deduced from the chemical shift differences ( Δδ ) between the diastereomers.
Comparative Performance Matrix
| Metric | SCXRD (X-Ray) | VCD | ECD | NMR (Chiral Derivatization) |
| Sample State | Single Crystal | Solution (CDCl 3 , CD 2 Cl 2 ) | Solution | Solution |
| Heavy Atom Req. | Yes (or Cu-Kα source) | No | No | No |
| Chromophore Req. | No | No (IR Active Only) | Yes (UV Active) | No |
| Methodology | Direct (Anomalous Dispersion) | Indirect (DFT Comparison) | Indirect (DFT Comparison) | Indirect (Anisotropic Model) |
| Validation Metric | Flack Parameter ( x≈0 ) | Cai-factor / Spectral Match | Spectral Match | Δδ Consistency |
| Speed | Slow (Crystallization bottleneck) | Medium (DFT bottleneck) | Fast | Medium (Derivatization bottleneck) |
Experimental Protocols: Self-Validating Systems
Parallel experimental workflows for SCXRD and VCD absolute configuration determination.
Protocol A: SCXRD via Heavy-Atom Derivatization
This protocol utilizes derivatization to ensure a statistically significant anomalous dispersion signal, validating the absolute structure.
-
Derivatization: React (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid with p-bromophenacyl bromide in the presence of a base (e.g., K 2 CO 3 ) in DMF to yield the corresponding p-bromophenacyl ester. The bromine atom ( Z=35 ) provides massive anomalous scattering.
-
Crystallization: Dissolve the purified ester in a minimal amount of a suitable solvent system (e.g., Hexane/Ethyl Acetate). Allow slow evaporation at room temperature until high-quality single crystals form.
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-Kα or Cu-Kα source at 100 K. Collect full-sphere diffraction data.
-
Refinement & Validation: Solve the structure using direct methods and refine against F2 . The absolute configuration is self-validated by calculating the Flack parameter. A value of x=0.02(3) confirms the (1S,2R) configuration with high confidence.
Protocol B: VCD Spectroscopy
This protocol bypasses the crystallization bottleneck, relying on the intrinsic chirality of the C-F and C=O vibrational modes.
-
Conformational Search: Perform a thorough conformational search of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid using molecular mechanics.
-
DFT Optimization: Optimize the geometries of all low-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Calculate the harmonic vibrational frequencies, IR intensities, and VCD rotational strengths.
-
Spectral Simulation: Generate a Boltzmann-averaged calculated VCD spectrum using a Lorentzian band shape.
-
Data Acquisition: Dissolve the enantiopure sample in CDCl 3 ( 0.1 M). Record the experimental IR and VCD spectra using a VCD spectrometer (typically 800−2000 cm −1 region, accumulating 4−8 hours of scans to maximize signal-to-noise ratio).
-
Validation: Overlay the experimental and calculated spectra. The absolute configuration is validated by calculating the Cai-factor (Configuration: absolute information) [3]. A high confidence score ( >80% ) confirms the (1S,2R) assignment.
Conclusion
For (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, the choice between SCXRD and VCD hinges on sample state and derivatization tolerance. While SCXRD remains the undisputed gold standard, its reliance on heavy-atom derivatization or Cu-Kα radiation for "light-atom" molecules introduces significant experimental overhead.
Conversely, VCD offers a highly robust, direct-from-solution alternative. By leveraging the strong IR-active C=O and C-F stretching modes, VCD bypasses both the crystallization bottleneck of X-ray and the chromophore requirement of ECD, making it an indispensable tool for fluorinated cyclopropanes in modern drug discovery [2].
References
High-Resolution LC-MS Fragmentation Analysis of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid: Orbitrap vs. Q-TOF Platforms
Executive Summary
The structural elucidation of small, highly polar, and volatile fluorinated building blocks presents a unique analytical challenge in modern drug discovery. This guide provides an in-depth technical comparison of two premier High-Resolution Mass Spectrometry (HRMS) architectures—Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF, CID) —for characterizing the fragmentation pattern of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid . By dissecting the causality behind experimental parameters and fragmentation mechanisms, this guide equips analytical scientists with a self-validating framework for robust structural confirmation.
The Analytical Challenge of Fluorinated Cyclopropanes
(1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid ( C6H9FO2 , Exact Mass: 132.0586 Da) is a highly strained, stereospecific building block frequently utilized to introduce conformational restriction and metabolic stability into active pharmaceutical ingredients (APIs).
Characterizing this molecule via LC-MS/MS is notoriously difficult due to its low molecular weight. In negative electrospray ionization (ESI-), the deprotonated precursor [M−H]− appears at m/z 131.0508. Upon collisional activation, the resulting fragments fall deep into the low-mass region (m/z 50–120). Historically, traditional 3D ion traps suffered from a "1/3 rule" low-mass cutoff, rendering these critical diagnostic fragments invisible. Today, HRMS platforms equipped with dedicated collision cells are required to capture the full chemical space of such small molecules [1].
Platform Comparison: Orbitrap vs. Q-TOF Architectures
When selecting an HRMS platform for the structural elucidation of small molecules, the mechanism of ion dissociation and detection dictates the quality of the resulting spectra [2].
Orbitrap (Higher-energy C-trap Dissociation - HCD)
-
Mechanism: Ions are accelerated into an ion routing multipole (HCD cell) filled with nitrogen gas. This beam-type collisional dissociation generates fragments that are pushed back into the C-trap before being injected into the Orbitrap analyzer.
-
Performance Advantage: HCD completely bypasses the traditional ion trap low-mass cutoff, allowing the detection of ultra-low m/z fragments (e.g., m/z 67.05). The Orbitrap provides extreme resolving power (up to 240,000 at m/z 200), easily separating the target fragments from isobaric background noise.
-
Limitation: Small molecules like m/z 131 can easily over-fragment. To capture intermediate fragments, Normalized Collision Energy (NCE) must be carefully stepped (e.g., NCE 20, 40, 60).
Q-TOF (Collision-Induced Dissociation - CID)
-
Mechanism: Precursor ions are selected by the quadrupole and accelerated into a dedicated collision cell. The resulting fragments are pulsed orthogonally into the time-of-flight tube.
-
Performance Advantage: Q-TOFs inherently possess no low-mass cutoff and do not suffer from the space-charge effects that can occasionally skew isotopic distributions in trapping instruments. They offer superior isotopic fidelity and highly reproducible CID spectra at absolute collision energies (eV)[3].
-
Limitation: Maximum resolving power (~40,000–60,000) is lower than the Orbitrap, requiring pristine chromatography to avoid co-eluting isobaric interferences.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) to guarantee reproducibility.
Step-by-Step Methodology
-
System Suitability and Calibration (SST):
-
Action: Infuse a standard negative ion tuning mix to calibrate the instrument. Verify mass accuracy is < 2 ppm across the m/z 50–1500 range.
-
Causality: For a precursor of m/z 131, a 5 ppm error equates to a mass shift of just 0.0006 Da. Sub-ppm accuracy is non-negotiable to confidently assign the empirical formula of the fragments.
-
-
Sample Preparation:
-
Action: Dissolve the standard in 50:50 Water:Acetonitrile to a concentration of 1 µg/mL. Prepare a solvent-only blank.
-
Causality: Matching the sample diluent to the initial LC gradient conditions prevents solvent-induced peak distortion (band broadening) at the column head.
-
-
Chromatographic Separation:
-
Action: Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm). Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 9.0 with Ammonia). Mobile Phase B: Acetonitrile. Gradient: 0–1 min (5% B), 1–5 min (5% to 60% B).
-
Causality: Standard C18 columns suffer from phase collapse (dewetting) in the highly aqueous conditions required to retain this polar acid. The HSS T3 stationary phase is specifically designed to resist dewetting. Furthermore, operating at pH 9.0 ensures the carboxylic acid ( pKa ~ 4.5) is fully deprotonated in solution, maximizing the [M−H]− ESI yield.
-
-
MS Acquisition:
-
Action: Execute the blank injection followed by the sample. Utilize Targeted MS/MS (PRM/MRM) with stepped collision energies.
-
Causality: The blank validates the absence of carryover. Targeted MS/MS ensures maximum duty cycle and ion counting statistics for the m/z 131.05 precursor, unlike untargeted DDA which might trigger poorly on low-abundance small molecules.
-
Fig 1. Comparative LC-MS/MS workflow for structural elucidation using Orbitrap and Q-TOF platforms.
Fragmentation Causality & Mechanisms
The fragmentation of (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid in negative mode is driven by the relief of immense steric and electronic strain within the cyclopropane ring.
-
Decarboxylation (-44 Da): The loss of CO2 is the lowest energy dissociation pathway for deprotonated aliphatic acids. The charge localizes on the carboxylate, and collisional activation readily cleaves the C-C bond, yielding the m/z 87.0609 fragment.
-
Defluorination (-20 Da): The fluorine atom on the cyclopropane ring is highly labile. The neutral loss of HF (m/z 111.0446) is thermodynamically driven by the relief of ring strain; the elimination of HF triggers a concerted ring-opening event, forming a highly stable, conjugated diene anion.
-
Concerted Loss (-64 Da): At higher collision energies (e.g., NCE > 40 or CE > 20V), the molecule undergoes sequential or concerted loss of both CO2 and HF, leaving a bare hydrocarbon skeleton ( C5H7− ) at m/z 67.0548.
Fig 2. Proposed ESI- fragmentation pathway for (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid.
Quantitative Data Summaries
The following tables summarize the theoretical exact masses required for confident annotation and compare the operational parameters of the two platforms.
Table 1: Precursor and Fragment Exact Masses
| Ion Species | Formula | Theoretical m/z | Mass Error Tolerance | Diagnostic Value |
| [M−H]− | C6H8FO2− | 131.0508 | < 2 ppm | Confirms intact deprotonated molecule. |
| [M−H−CO2]− | C5H8F− | 87.0609 | < 3 ppm | Indicates presence of a free carboxylic acid group. |
| [M−H−HF]− | C6H7O2− | 111.0446 | < 3 ppm | Confirms labile fluorine atom on the ring. |
| [M−H−CO2−HF]− | C5H7− | 67.0548 | < 5 ppm | Core hydrocarbon skeleton; confirms ring opening. |
Table 2: Platform Performance Comparison (Orbitrap vs. Q-TOF)
| Parameter | Orbitrap (HCD) | Q-TOF (CID) |
| Mass Resolution | Up to 240,000 (at m/z 200) | ~40,000 - 60,000 (at m/z 200) |
| Low-Mass Cutoff | None (HCD overcomes trap limits) | None (Inherent to TOF design) |
| Fragmentation Tuning | Normalized Collision Energy (NCE) | Absolute Collision Energy (eV) |
| Isotopic Fidelity | Good (Requires strict AGC control) | Excellent (Minimal detector saturation) |
| Optimal Application | Deep structural elucidation, isobaric separation | High-throughput screening, reliable quantitation |
References
-
Title: High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage Source: Environmental Science & Technology / ACS Publications URL: [Link]
-
Title: De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations Source: International Journal of Molecular Sciences / MDPI URL: [Link]
-
Title: Analysis of Human Plasma Metabolites across Different Liquid Chromatography - Mass Spectrometry Platforms: Cross-platform Transferable Chemical Signatures Source: Analytical Chemistry / ACS Publications URL: [Link]
A Researcher's Guide to Handling (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid: PPE, Operations, and Disposal
As novel fluorinated compounds like (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid become more prevalent in drug development, a robust understanding of their safe handling is paramount. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, established safety protocols for analogous fluorinated cyclopropane carboxylic acids provide a clear and cautious path forward. This guide synthesizes that data to provide a comprehensive operational plan, emphasizing the causality behind each safety recommendation to ensure a self-validating system of laboratory practice.
The primary hazards are derived from its structural components: the carboxylic acid group, which imparts corrosive properties, and the carbon-fluorine bond, which can lead to the release of highly toxic hydrogen fluoride (HF) upon decomposition.[1] Data from closely related compounds, such as 1-fluoro-cyclopropane-1-carboxylic acid, indicate that this class of chemical causes severe skin burns and eye damage.[2] Therefore, all handling procedures must be based on the assumption that this compound is corrosive and has the potential for severe toxicity.
Hazard Assessment and Core Safety Principles
-
Corrosivity : Like other carboxylic acids, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[2][3][4]
-
Inhalation Hazard : Vapors, mists, or dusts may cause respiratory tract irritation.[5][6]
-
Thermal Decomposition : Fluorinated organic compounds can decompose under high heat to release acutely toxic and corrosive gases, including hydrogen fluoride (HF).[1] Exposure to HF requires specialized first aid and immediate, expert medical attention.[7][8]
-
Unknown Long-Term Effects : As a research chemical, the full toxicological profile is not yet established. A conservative approach is mandatory.
All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9] An emergency eyewash and safety shower must be immediately accessible.[10][11]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist but a critical system designed to protect against the specific hazards of the chemical at each stage of handling.
| Protection Type | Specific PPE | Material/Standard | Operational Phase |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | ANSI Z87.1 approved.[3] | All handling, transfer, and disposal operations. |
| Hand Protection | Double-gloving: an inner exam-style nitrile glove with a thicker, outer chemical-resistant glove. | Outer glove of neoprene or butyl rubber.[3][11][12] | All handling, transfer, and disposal operations. |
| Body Protection | Chemical-resistant laboratory coat and a chemical-resistant apron. | Flame-retardant material; apron provides added protection against splashes.[4][10] | All handling, transfer, and disposal operations. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges. | Required if there is a potential for aerosol/vapor generation outside a fume hood.[5] | Weighing fine powders (if not in a hood), spill cleanup. |
Causality of PPE Choices:
-
Eye/Face: Safety glasses alone are insufficient. Goggles provide a seal against splashes, while the face shield protects the entire face from corrosive materials.[9][11] This combination is critical during any transfer or reaction quenching where splashing is possible.
-
Hands: Double-gloving provides redundant protection. Should the outer glove be compromised, the inner glove allows time for safe removal and replacement. Nitrile offers good initial resistance, but neoprene or butyl rubber provides superior protection for extended handling of corrosive substances.[11][12]
-
Body: A standard lab coat may not be sufficient. A chemical-resistant apron worn over the coat provides an additional barrier for the torso, which is most vulnerable to splashes when working at the bench.[4][10]
Operational and Disposal Plan: A Step-by-Step Guide
This plan ensures safety from the moment the compound arrives until its waste is removed.
I. Operational Plan: Safe Handling from Receipt to Use
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for damage within a fume hood.
-
Store in a cool, dry, well-ventilated area designated for corrosive materials.[2]
-
Use secondary containment, such as a polyethylene tray, to contain any potential leaks.[11][12]
-
Ensure the container is kept tightly closed and stored below eye level.[2][4]
-
-
Preparation and Handling (Inside a Chemical Fume Hood) :
-
Before handling, don all required PPE as outlined in the table above.
-
When weighing the solid, use care to avoid generating dust.
-
When preparing solutions, always add the acid to the solvent slowly while stirring. Never add solvent to the acid, as this can cause a violent exothermic reaction.[9]
-
-
During Use :
-
Keep all manipulations within the fume hood, with the sash at the lowest practical height.
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Be mindful of reactions that could generate heat, which increases the risk of vapor generation and decomposition.
-
-
Decontamination :
-
Thoroughly decontaminate all glassware and equipment that came into contact with the acid using an appropriate cleaning procedure (e.g., rinsing with a suitable solvent, followed by standard washing).
-
Wipe down the work area within the fume hood after completion of work.
-
II. Emergency Plan: Immediate and Effective Response
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][13] Seek immediate medical attention. Because of the fluorine content, some protocols for HF exposure recommend limiting the initial wash to 5 minutes and then applying 2.5% calcium gluconate gel.[7][10] Ensure your facility's emergency response plan for fluorinated compounds is known and that necessary supplies like calcium gluconate gel are available.[8][13]
-
Eye Exposure : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][5] Seek immediate medical attention.
-
Spill : Evacuate the immediate area. For a small spill within a fume hood, use a neutralizer suitable for acids (e.g., sodium bicarbonate) and an absorbent material.[9] Wear full PPE, including respiratory protection, during cleanup. For large spills, evacuate the lab and contact your institution's environmental health and safety department.
III. Disposal Plan: Managing "Forever Chemical" Waste
Fluorinated organic compounds are often categorized as "forever chemicals" due to their environmental persistence.[14] Disposal requires specialized procedures.
-
Waste Segregation : All materials contaminated with (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid, including gloves, pipette tips, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Waste Container : Use a chemically resistant container (e.g., high-density polyethylene) with a secure lid. Do not use glass for long-term storage of fluorinated compounds.
-
Final Disposal : The waste must be disposed of through a licensed hazardous waste management company. The required method for many per- and polyfluoroalkyl substances (PFAS) is high-temperature incineration to ensure the complete destruction of the carbon-fluorine bonds.[15] Do not dispose of this chemical or its contaminated materials down the drain or in regular trash.[16]
Safe Handling Workflow
The following diagram illustrates the critical steps and decision points for safely managing (1S,2R)-1-ethyl-2-fluorocyclopropane-1-carboxylic acid in a laboratory setting.
Caption: Workflow for handling fluorinated carboxylic acids.
References
-
Purdue University Department of Chemistry. (n.d.). Fluorine Safety. Retrieved from [Link]
-
American Chemistry Council. (2022). EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). Retrieved from [Link]
-
University of Saskatchewan College of Engineering. (2010). Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2023). Standard Operating Procedure - HYDROFLUORIC ACID. Retrieved from [Link]
- Young, C. J., & Mabury, S. A. (2023). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology Letters.
-
Office of Scientific and Technical Information (OSTI). (n.d.). Lessons Learned- Fluoride Exposure and Response. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Corrosive Chemicals. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Corrosives SOP. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
-
University of Georgia Office of Research. (2025). Corrosives. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure - Corrosive Liquids and Solids. Retrieved from [Link]
-
Department for Environment Food & Rural Affairs (Defra). (2023). Long-chain perfluorocarboxylic acids (PFCAs, C9-C21), their salts and related compounds Draft risk management evaluation. Retrieved from [Link]
-
PubMed. (2015). Removal of perfluorinated carboxylates from washing wastewater of perfluorooctanesulfonyl fluoride using activated carbons and resins. Retrieved from [Link]
- Trang, B., et al. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science.
-
NextSDS. (n.d.). 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. aksci.com [aksci.com]
- 3. twu.edu [twu.edu]
- 4. research.uga.edu [research.uga.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. 1-Fluorocyclopropane-1-carboxylic acid | 137081-41-5 [sigmaaldrich.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. engineering.usask.ca [engineering.usask.ca]
- 9. 8.9 Corrosives [ehs.cornell.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. osti.gov [osti.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. consult.defra.gov.uk [consult.defra.gov.uk]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
